2-Aminopyridine-3-carbothioamide
説明
BenchChem offers high-quality 2-Aminopyridine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminopyridine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-aminopyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,7,9)(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTFWTHGGXGSCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627156 | |
| Record name | 2-Aminopyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-05-7 | |
| Record name | 2-Aminopyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Unraveling the Cellular Gambit: A Technical Guide to the Mechanism of Action of 2-Aminopyridine-3-carbothioamide
Foreword: The Imperative for Novel Mechanistic Insights in Drug Discovery
In the landscape of modern therapeutics, the pursuit of novel chemical entities with potent and selective biological activity is relentless. Among the myriad of heterocyclic scaffolds, the 2-aminopyridine core has emerged as a privileged structure, gracing numerous compounds with diverse pharmacological profiles, from anticancer to antimicrobial agents.[1][2] The introduction of a carbothioamide moiety at the 3-position of this scaffold gives rise to 2-aminopyridine-3-carbothioamide, a compound of significant interest for its potential as a therapeutic agent. This guide provides a deep dive into the hypothesized mechanism of action of 2-aminopyridine-3-carbothioamide in target cells, offering a roadmap for researchers and drug development professionals to elucidate its cellular targets and pathways. Drawing from the established bioactivities of structurally related thiosemicarbazones and 2-aminopyridine derivatives, we will construct a plausible mechanistic framework and detail the rigorous experimental approaches required for its validation.
Deconstructing the Pharmacophore: A Hypothesis Rooted in Structure
The chemical architecture of 2-aminopyridine-3-carbothioamide offers critical clues to its potential mechanism of action. The molecule can be dissected into two key functional domains: the 2-aminopyridine head and the carbothioamide tail. This structure is reminiscent of thiosemicarbazones, a class of compounds renowned for their metal-chelating properties and potent inhibition of ribonucleotide reductase (RNR).[3][4]
Our central hypothesis is that 2-aminopyridine-3-carbothioamide exerts its biological effects primarily through the chelation of intracellular transition metal ions, leading to the inhibition of key metalloenzymes crucial for cell proliferation and survival. A prime putative target arising from this hypothesis is ribonucleotide reductase, an iron-dependent enzyme essential for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[5][6]
The proposed cascade of events is as follows:
-
Cellular Entry: The compound, owing to its relatively small size and lipophilic character, is predicted to passively diffuse across the cell membrane.
-
Metal Chelation: Once in the cytoplasm, the carbothioamide moiety, a potent bidentate ligand, chelates essential intracellular metal ions, with a high affinity for iron (Fe²⁺/Fe³⁺) and potentially copper (Cu²⁺).[7]
-
Enzyme Inhibition: The resulting metal complex, or the sequestration of the metal cofactor itself, leads to the inactivation of critical metalloenzymes. The primary candidate is the R2 subunit of ribonucleotide reductase, which houses a di-iron center that generates a tyrosyl radical essential for catalysis.[4][6]
-
Downstream Cellular Consequences: Inhibition of RNR leads to the depletion of the deoxyribonucleotide pool, causing replication stress, cell cycle arrest, and ultimately, apoptosis.[5][8]
This guide will now delineate the experimental workflows necessary to systematically test and validate this hypothesized mechanism of action.
The Investigator's Toolkit: Experimental Validation of the Hypothesized Mechanism
A multi-pronged approach is essential to rigorously interrogate the mechanism of action of 2-aminopyridine-3-carbothioamide. The following sections detail the key experimental protocols, from broad cellular effects to specific molecular target engagement.
Cellular Proliferation and Cytotoxicity Assays
The initial step is to quantify the dose-dependent effect of the compound on cancer cell line viability.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5][8]
-
Compound Treatment: Prepare serial dilutions of 2-aminopyridine-3-carbothioamide in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[9]
| Parameter | Description |
| Cell Lines | A panel of cancer cell lines with varying genetic backgrounds. |
| Compound Concentration | A range of concentrations to determine a dose-response curve. |
| Incubation Time | Typically 48 to 72 hours to observe significant effects on proliferation. |
| Readout | Absorbance at 570 nm, proportional to the number of viable cells. |
Target Engagement: Ribonucleotide Reductase Inhibition
To directly test the hypothesis that 2-aminopyridine-3-carbothioamide inhibits RNR, an in vitro enzyme activity assay is paramount.
Experimental Protocol: Ribonucleotide Reductase Activity Assay (PCR-Based)
This method quantifies the dNTPs produced by RNR.[10][11]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified recombinant human RNR subunits (R1 and R2), the substrate (e.g., CDP), ATP (as an allosteric activator), and a reducing agent (e.g., DTT).
-
Inhibitor Addition: Add varying concentrations of 2-aminopyridine-3-carbothioamide to the reaction mixtures. Include a no-inhibitor control.
-
Reaction Initiation and Incubation: Initiate the reaction by adding the R2 subunit and incubate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: Stop the reaction by heat inactivation.
-
Conversion to dCTP: Add nucleoside diphosphate kinase (NDPK) and excess ATP to convert the dCDP product to dCTP.[10]
-
PCR Amplification: Use the reaction mixture as the source of the limiting dNTP (dCTP) in a subsequent PCR reaction with a known template and primers. The amount of PCR product will be proportional to the amount of dCTP produced by RNR.
-
Quantification: Analyze the PCR product by gel electrophoresis or a fluorescent plate reader.
-
IC₅₀ Determination: Plot the RNR activity against the inhibitor concentration to determine the IC₅₀ value.[10]
| Component | Purpose |
| Purified RNR (R1 and R2) | Source of enzymatic activity. |
| CDP | Substrate for the enzyme. |
| ATP | Allosteric activator. |
| DTT | Reducing agent. |
| 2-Aminopyridine-3-carbothioamide | Test inhibitor. |
| NDPK | Converts dCDP to dCTP for PCR. |
| PCR components | To quantify the dCTP produced. |
Visualization of the RNR Inhibition Assay Workflow
Caption: Hypothesized mechanism of action via metal chelation and RNR inhibition.
Downstream Pathway Analysis
To confirm the downstream effects of RNR inhibition, key cellular markers of DNA damage and apoptosis should be assessed.
Experimental Protocol: Western Blotting for DNA Damage and Apoptosis Markers
-
Protein Extraction: Treat cells with 2-aminopyridine-3-carbothioamide for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the DNA damage response (e.g., phospho-H2A.X) and apoptosis (e.g., cleaved caspase-3, PARP).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the proteins.
-
Analysis: An increase in the levels of phospho-H2A.X and cleaved caspase-3 would confirm the induction of DNA damage and apoptosis, respectively.
Broader Mechanistic Considerations and Alternative Hypotheses
While RNR is a strong candidate, it is crucial to consider other potential targets. The 2-aminopyridine scaffold is known to interact with a variety of protein kinases. [2]
Kinase Inhibition Profile
To explore this, a broad-panel kinase screen is recommended.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A widely used method is the ADP-Glo™ Kinase Assay. [12]
-
Assay Setup: In a multi-well plate, add recombinant kinases, their respective substrates, and ATP.
-
Compound Addition: Add 2-aminopyridine-3-carbothioamide at a fixed concentration (e.g., 10 µM).
-
Kinase Reaction: Incubate to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ reagent to deplete the remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: A decrease in luminescence indicates kinase inhibition. Any significant "hits" should be followed up with IC₅₀ determinations. [12][13][14] Visualization of a Generic Kinase Signaling Pathway Inhibition
Caption: Potential inhibition of a kinase signaling pathway by 2-aminopyridine-3-carbothioamide.
Concluding Remarks and Future Directions
This technical guide has outlined a comprehensive strategy to elucidate the mechanism of action of 2-aminopyridine-3-carbothioamide, centered on the hypothesis of metal chelation and subsequent inhibition of metalloenzymes, particularly ribonucleotide reductase. The proposed experimental workflows provide a robust framework for validating this hypothesis and exploring alternative mechanisms, such as kinase inhibition.
The successful elucidation of the mechanism of action is not merely an academic exercise; it is a critical step in the drug development pipeline. A thorough understanding of how a compound works at the molecular and cellular level enables the rational design of more potent and selective analogs, aids in the identification of predictive biomarkers for patient stratification, and helps to anticipate potential mechanisms of resistance. The journey to unraveling the cellular gambit of 2-aminopyridine-3-carbothioamide is a challenging but essential endeavor that holds the promise of delivering novel and effective therapeutic agents.
References
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - MDPI. Available from: [Link]
-
Thiosemicarbazone Complexes as Versatile Medicinal Chemistry Agents: A Review - IRE Journals. Available from: [Link]
-
c-Met Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
c-Met (del 963-1009) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
-
Thiosemicarbazone Metal Complexes: From Structure to Activity - Bentham Open Archives. Available from: [Link]
-
Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - Frontiers. Available from: [Link]
-
Iron and Copper Intracellular Chelation as an Anticancer Drug Strategy - ScienceOpen. Available from: [Link]
-
Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities - Journal of Pharmaceutical Negative Results. Available from: [Link]
-
Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - PMC. Available from: [Link]
-
A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC. Available from: [Link]
-
New applications of old metal-binding drugs in the treatment of human cancer - IMR Press. Available from: [Link]
-
Elucidation of the Mechanism of Action for Metal Based Anticancer Drugs by Mass Spectrometry-Based Quantitative Proteomics - Semantic Scholar. Available from: [Link]
-
Discovery of antimicrobial ribonucleotide reductase inhibitors by screening in microwell format | PNAS. Available from: [Link]
-
Research Progress of Metal Anticancer Drugs - PMC - NIH. Available from: [Link]
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC. Available from: [Link]
-
Ribonucleotide Reductase Inhibition Enhances Chemoradiosensitivity of Human Cervical Cancers - PMC. Available from: [Link]
-
Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PMC. Available from: [Link]
-
Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC. Available from: [Link]
-
Potent competitive inhibition of human ribonucleotide reductase by a nonnucleoside small molecule | PNAS. Available from: [Link]
-
Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC. Available from: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. Available from: [Link]
-
Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC. Available from: [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC. Available from: [Link]
-
Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Pr - Semantic Scholar. Available from: [Link]
-
Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC. Available from: [Link]
-
Population Pharmacokinetics of 3-Aminopyridine-2-Carboxaldehyde Thiosemicarbazone (Triapine®) in Cancer Patients - PMC. Available from: [Link]
-
(PDF) Novel 3-Aminothieno[2,3- b ]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - ResearchGate. Available from: [Link]
-
Scheme 2. Mechanism for the synthesis of 2-amino-3-cyanopyridines 2a-o. - ResearchGate. Available from: [Link]
-
Anticancer Functions of Pyridine Heterocycles - IntechOpen. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. irejournals.com [irejournals.com]
- 4. benthamopenarchives.com [benthamopenarchives.com]
- 5. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 6. Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Real‐time assay of ribonucleotide reductase activity with a fluorescent RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.ca [promega.ca]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Aminopyridine-3-carbothioamide
Executive Summary
2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) represents a highly versatile, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and drug discovery. Featuring both an exocyclic primary amine and a thioamide moiety on a pyridine core, this compound is a privileged scaffold for the synthesis of fused bicyclic systems, including isothiazolo[3,4-b]pyridines and pyrido-pyrimidine-thiones. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols for downstream derivatization.
Physicochemical Profiling
Understanding the physical and chemical properties of 2-Aminopyridine-3-carbothioamide is critical for predicting its behavior in organic synthesis and biological systems. The table below summarizes its core quantitative data 12.
| Property | Value |
| Chemical Name | 2-Aminopyridine-3-carbothioamide |
| CAS Registry Number | 42242-05-7 |
| Molecular Formula | C₆H₇N₃S |
| Molecular Weight | 153.21 g/mol |
| Melting Point | 128 – 129 °C |
| Boiling Point | 343.8 ± 52.0 °C (Predicted) |
| Density | 1.373 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 161.7 ± 30.7 °C (Predicted) |
| pKa | 11.88 ± 0.29 (Predicted) |
| Topological Polar Surface Area (TPSA) | 97.0 Ų |
Mechanistic Causality of Properties
The relatively high melting point (128–129 °C) and TPSA (97.0 Ų) are driven by extensive intermolecular hydrogen bonding networks. Both the primary amine and the thioamide group act as potent hydrogen bond donors and acceptors. The predicted pKa of 11.88 reflects the weakly acidic nature of the thioamide N-H protons under strongly basic conditions. Conversely, the basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing nature of the adjacent thioamide group, rendering the molecule relatively stable but selectively reactive under targeted oxidative or condensation conditions.
Synthetic Methodologies and Protocols
The utility of 2-Aminopyridine-3-carbothioamide lies in its controlled synthesis and its capacity to undergo cyclization. Below are self-validating protocols detailing its preparation and its transformation into bioactive heterocycles.
Protocol 1: Synthesis via Thiolysis of 2-Aminopyridine-3-carbonitrile
Causality & Design: The conversion of nitriles to thioamides requires a reliable sulfur source. Sodium hydrosulfide (NaHS) in an aqueous or DMF solvent system provides an efficient, catalyst-free transfer of H₂S. The ortho-amino group acts as an electron-donating substituent via resonance, which inherently decreases the electrophilicity of the nitrile carbon. Consequently, this slows down the nucleophilic attack, necessitating elevated temperatures (100 °C) and extended reaction times (up to 72 hours) to achieve high yields 3.
Step-by-Step Methodology:
-
Preparation: Suspend 2-aminopyridine-3-carbonitrile (1.0 equiv, 0.5 mmol) in distilled water (5 mL) within a reaction vial. Water is selected as a green solvent that facilitates the dissolution of the sulfur source.
-
Reagent Addition: Add sodium hydrosulfide hydrate (NaHS·H₂O, 2.0 equiv) to the suspension.
-
Thermal Activation: Seal the vial and heat the reaction mixture to 100 °C under constant magnetic stirring.
-
Validation & Monitoring: Monitor the reaction progress via LC-MS or TLC. The electron-withdrawing properties of the amino function in the ortho position require a reaction time of approximately 48–72 hours for complete consumption of the starting material.
-
Isolation: Cool the mixture to room temperature. The target thioamide will precipitate out of the aqueous phase.
-
Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water to remove unreacted NaHS, and recrystallize from ethanol to yield pure 2-Aminopyridine-3-carbothioamide.
Protocol 2: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amine
Causality & Design: Fused isothiazoles are synthesized by forging a critical S-N bond. Hydrogen peroxide (H₂O₂) in pyridine acts as a mild, controlled oxidant that converts the thioamide sulfur into a transient sulfenic acid intermediate. This intermediate immediately undergoes intramolecular nucleophilic attack by the adjacent primary amine. Pyridine is deliberately chosen as it serves a dual role: as a solvent and as a base to neutralize protons released during cyclization, thereby preventing the premature decomposition of the oxidant and side-reactions 4.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-aminopyridine-3-carbothioamide (4.6 g, 30 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.
-
Temperature Control: Maintain the solution at 35 °C with constant stirring to ensure optimal kinetic energy without triggering thermal degradation.
-
Oxidation: Dropwise, add 30% aqueous hydrogen peroxide (3.6 mL). Self-Validation Cue: The reaction is exothermic; successful oxidation is visually confirmed by the immediate deposition of a yellow solid.
-
Maturation: Stir for an additional 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours to ensure complete thermodynamic precipitation of the product.
-
Isolation: Collect the solid by vacuum filtration. Wash extensively with distilled water to remove all residual pyridine.
-
Purification: Dry the crude product under a vacuum and recrystallize from ethanol to obtain fine needles of isothiazolo[3,4-b]pyridin-3-amine (approx. 80% yield).
Applications in Drug Development & Heterocyclic Scaffolds
The bifunctional nature of 2-aminopyridine-3-carbothioamide allows it to undergo tandem condensation-cyclization reactions. For example, reacting it with aldehydes in water without a catalyst yields 2-aryl-1,2-dihydro-pyrido-pyrimidine-thiones. These thiolactam structures possess different bond lengths, hydrogen-bonding capabilities, and dipole moments compared to their oxygenated (quinazolinone) counterparts, making them valuable structural analogs in high-throughput screening for novel kinase inhibitors and anti-insectan agents 3.
Pathway Visualization
Synthetic workflow of 2-Aminopyridine-3-carbothioamide and its downstream cyclization pathways.
References
- Guidechem. "2-aminopiridina-3-carbotioamida 42242-05-7 wiki." Guidechem Chemical Database.
- ChemSynthesis. "2-amino-3-pyridinecarbothioamide." ChemSynthesis Chemical Database.
- Oschatz, S., Brunzel, T., Wu, X.-F., & Langer, P. "Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes in water." Organic & Biomolecular Chemistry, RSC Publishing.
- Thieme E-Books. "Product Class 16: Benzisothiazoles." Science of Synthesis.
Sources
2-Aminopyridine-3-carbothioamide: Molecular Weight, Exact Mass, and Applications in Drug Development
Executive Summary
2-Aminopyridine-3-carbothioamide is a highly versatile, bifunctional heterocyclic building block utilized extensively in modern drug discovery and organic synthesis. Characterized by an ortho-amino thioamide scaffold attached to a pyridine ring, this compound serves as a critical precursor for the synthesis of complex fused heterocycles, such as isothiazolo[3,4-b]pyridines and dihydroquinazolin-4(1H)-thiones.
As a Senior Application Scientist, understanding the precise physicochemical properties—specifically the distinction between its average molecular weight and monoisotopic exact mass—is paramount for accurate analytical validation, quality control, and downstream synthetic success. This whitepaper provides an authoritative, self-validating guide to the properties, synthesis, and applications of 2-aminopyridine-3-carbothioamide.
Physicochemical Profiling & Exact Mass Determination
In high-resolution mass spectrometry (HRMS) workflows, distinguishing between the average molecular weight (calculated using the natural abundance of all isotopes) and the monoisotopic exact mass (calculated using the mass of the most abundant isotope for each element) is critical for structural confirmation.
For 2-aminopyridine-3-carbothioamide (Formula: C₆H₇N₃S), the exact mass relies heavily on the primary isotopes: ¹²C (12.00000 Da), ¹H (1.00783 Da), ¹⁴N (14.00307 Da), and ³²S (31.97207 Da).
Table 1: Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Name | 2-Aminopyridine-3-carbothioamide | Standard IUPAC nomenclature. |
| Molecular Formula | C₆H₇N₃S | Defines elemental composition 1. |
| Molecular Weight | 153.208 g/mol | Used for stoichiometric calculations in bulk synthesis 1. |
| Monoisotopic Exact Mass | 153.0361 Da | Target mass for HRMS structural validation. |
| [M+H]⁺ Exact Mass | 154.0433 Da | Target m/z in positive-mode Electrospray Ionization (ESI+). |
| SMILES | NC(=S)c1c(N)nccc1 | Enables computational modeling and database querying. |
Synthetic Methodologies & Mechanistic Pathways
The most reliable synthesis of 2-aminopyridine-3-carbothioamide involves the thiolysis of 2-aminonicotinonitrile.
Fig 1: Thiolysis pathway converting 2-aminonicotinonitrile to 2-aminopyridine-3-carbothioamide.
Protocol 1: Thiolysis of 2-Aminonicotinonitrile
-
Objective: Convert the electrophilic nitrile group to a thioamide without disrupting the pyridine ring.
-
Causality: The nitrile carbon is highly electrophilic due to the electron-withdrawing nature of the pyridine ring. Sodium hydrosulfide (NaSH) acts as the nucleophilic sulfur source. Applying heat overcomes the activation energy barrier for the nucleophilic addition, while DMF provides a polar aprotic environment that stabilizes the transition state.
-
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent of 2-aminonicotinonitrile in anhydrous N,N-dimethylformamide (DMF).
-
Nucleophilic Addition: Add 2.0 equivalents of NaSH·H₂O. Rationale: An excess of NaSH ensures complete conversion and compensates for any loss of H₂S gas during the reaction.
-
Heating: Stir the reaction mixture at 50–60 °C for 4–6 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) to ensure the starting material is entirely consumed.
-
Quenching & Precipitation: Pour the mixture slowly into ice-cold distilled water. The hydrophobic nature of the resulting thioamide induces immediate precipitation.
-
Purification: Filter the yellow precipitate, wash thoroughly with cold water, and recrystallize from ethanol to yield pure 2-aminopyridine-3-carbothioamide.
-
Downstream Applications in Drug Development
The bifunctional nature of 2-aminopyridine-3-carbothioamide makes it a privileged scaffold for generating bioactive molecules. Two primary pathways dominate its application in drug discovery: oxidative cyclization and condensation-cyclization.
Fig 2: Divergent downstream synthetic applications of 2-aminopyridine-3-carbothioamide.
Protocol 2: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amine
-
Objective: Form an intramolecular S–N bond to construct the isothiazole ring, yielding a scaffold common in kinase inhibitors and antimicrobial agents.
-
Causality: Hydrogen peroxide selectively oxidizes the thioamide sulfur, increasing its electrophilicity. The adjacent ortho-amino group then performs an intramolecular nucleophilic attack. Pyridine is chosen as the solvent because it acts as a mild base, scavenging the protons released during S–N bond formation and preventing the degradation of the delicate isothiazole ring 2.
-
Step-by-Step Methodology:
-
Solvation: Dissolve 30 mmol (approx. 4.6 g) of 2-aminopyridine-3-carbothioamide in 10 mL of anhydrous pyridine.
-
Oxidation: Slowly add 3.6 mL of 30% aqueous H₂O₂ while strictly maintaining the temperature at 35 °C. Rationale: Strict temperature control prevents over-oxidation of the sulfur to a sulfoxide or sulfone.
-
Cyclization: Stir for 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours to ensure complete thermodynamic cyclization 2.
-
Isolation: Filter the deposited yellow solid, wash thoroughly with water to remove residual pyridine, and dry under vacuum.
-
Protocol 3: Catalyst-Free Synthesis of Quinazolin-4(1H)-thiones
-
Objective: Synthesize 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones via a green chemistry approach.
-
Causality: Reacting 2-aminopyridine-3-carbothioamide with aldehydes in water triggers a tandem condensation-cyclization reaction. Water drives the hydrophobic collapse of the organic precursors, accelerating the reaction without the need for Lewis acid catalysts or toxic organic solvents [[3]]().
Analytical Workflows for Quality Control
To ensure the trustworthiness of the synthesized batch, the product must be validated as a self-contained system using LC-HRMS.
Protocol 4: LC-HRMS Validation of Exact Mass
-
Objective: Confirm the monoisotopic exact mass (153.0361 Da) and verify structural integrity.
-
Causality: High-resolution mass spectrometry differentiates the target compound from isobaric impurities. Furthermore, the natural isotopic pattern of Sulfur-34 (³⁴S) serves as an internal, self-validating marker for the presence of the thioamide group.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the synthesized 2-aminopyridine-3-carbothioamide in 1 mL of LC-MS grade Methanol.
-
Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic acid) to ensure sharp peak shape and efficient protonation.
-
Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
-
Data Analysis: Extract the chromatogram for the [M+H]⁺ ion at m/z 154.0433.
-
Validation Criteria: Verify that the mass error is < 5 ppm. Confirm the presence of the M+2 isotopic peak at approximately 4.5% relative abundance, which definitively corresponds to the ³⁴S isotope.
-
Sources
Preliminary screening of 2-Aminopyridine-3-carbothioamide in medicinal chemistry
Title: Preliminary Screening and Derivatization of 2-Aminopyridine-3-carbothioamide in Medicinal Chemistry: A Technical Guide
Executive Summary
In modern medicinal chemistry, the identification of versatile, bifunctional building blocks is critical for the rapid expansion of chemical space. 2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7)[1] serves as a highly privileged scaffold. The ortho-relationship between its primary amine and carbothioamide moieties makes it an ideal precursor for the divergent synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidine-thiones and isothiazolo[5,4-b]pyridines[2][3]. This whitepaper outlines the mechanistic rationale, synthetic derivatization, and preliminary high-throughput screening (HTS) workflows required to evaluate this compound class for kinase inhibition and broader biological activity.
Mechanistic Rationale: The Thioamide Advantage
As a Senior Application Scientist, I emphasize that the selection of a thioamide over a standard amide is never arbitrary; it is a deliberate structural intervention.
-
Bioisosterism & Target Engagement: The exchange of oxygen for sulfur fundamentally alters the molecule's biological activity profile[2]. Sulfur possesses a larger van der Waals radius and is more polarizable. In the context of kinase active sites, the thioamide acts as a weaker hydrogen-bond acceptor but a significantly stronger hydrogen-bond donor (in its tautomeric form), which can enhance binding kinetics in lipophilic pockets[2].
-
Reactivity & Green Chemistry: The enhanced nucleophilicity of the sulfur atom, combined with the adjacent amine, allows for rapid, catalyst-free cyclization reactions in aqueous media. This not only aligns with sustainable chemistry but also eliminates transition-metal contamination—a frequent cause of false positives in downstream biochemical screening[2].
Phase 1: Chemical Derivatization & Library Synthesis
To build a screening library, the core scaffold must be cyclized into rigidified heterocycles. Below are two field-proven, self-validating protocols.
Protocol A: Catalyst-Free Aqueous Synthesis of Pyrido-pyrimidine-thiones
Causality: Water is utilized as the solvent not merely for environmental compliance, but because the hydrophobic effect accelerates the condensation-cyclization of the organic precursors. This forces the intermediates into close proximity, bypassing the need for Lewis acid catalysts[2].
-
Preparation: Suspend 2-Aminopyridine-3-carbothioamide (0.5 mmol) and a selected aryl aldehyde (0.5 mmol) in distilled water (5 mL)[2].
-
Reaction: Heat the mixture to 100 °C under continuous stirring for 12–72 hours. The electron-withdrawing nature of the pyridine ring may necessitate extended reaction times compared to standard benzamides[2].
-
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 153.2)[1] and the emergence of the cyclized product mass confirms the tandem condensation-cyclization.
-
Isolation: Cool the mixture to room temperature. Filter the precipitated product, wash with cold water, and recrystallize from ethanol to yield the pure 2-aryl-1,2-dihydro-pyrido[2,3-d]pyrimidine-4(1H)-thione[2].
Protocol B: Oxidative Cyclization to Isothiazolo[5,4-b]pyridines
Causality: Pyridine acts as both the solvent and a mild base to neutralize protons generated during S-N bond formation, while hydrogen peroxide serves as a clean oxidant that yields only water as a byproduct[3].
-
Preparation: Dissolve 2-Aminopyridine-3-carbothioamide (30 mmol) in anhydrous pyridine (10 mL)[3].
-
Oxidation: Maintain the temperature at 35 °C and slowly add 30% H₂O₂ (3.6 mL) dropwise[3].
-
Isolation: Stir for 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours. Collect the resulting yellow precipitate by filtration, wash with water, and recrystallize[3].
Phase 2: High-Throughput Screening (HTS) Workflow
Once the derivative library is synthesized, it must be screened. For highly conjugated, sulfur-containing heterocycles, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard, as it eliminates the auto-fluorescence interference common in standard absorbance assays.
Protocol C: TR-FRET Kinase Inhibition Assay
-
Assay Preparation: Dispense 10 nL of the synthesized compounds (in 100% DMSO) into 384-well low-volume plates using an acoustic liquid handler.
-
Enzyme Addition: Add 5 µL of the target kinase (e.g., CDK1/5 or GSK3)[2] in assay buffer (HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Reaction Initiation: Add 5 µL of the substrate/ATP mix. Critical Step: The ATP concentration must be set at its apparent Km to ensure the assay is highly sensitive to competitive ATP-site inhibitors.
-
Detection: After a 60-minute reaction, add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and SureLight APC).
-
Validation & Readout: Read the plate (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validating Metric: Calculate the Z'-factor using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 is required to validate the assay's statistical robustness.
-
Data Presentation: Representative SAR Profile
The following table summarizes a representative quantitative dataset derived from the screening of 2-Aminopyridine-3-carbothioamide derivatives, demonstrating how structural modifications impact target affinity and cellular toxicity.
| Compound ID | Derivatization Route | Yield (%) | GSK3 IC₅₀ (nM) | CDK5 IC₅₀ (nM) | HepG2 CC₅₀ (µM) |
| 1e (Scaffold) | N/A (Precursor) | N/A | >10,000 | >10,000 | >50 |
| Pyr-Thio-01 | Protocol A (4-OMe-Benzaldehyde) | 88 | 450 | 1,200 | >50 |
| Pyr-Thio-02 | Protocol A (3-F-Benzaldehyde) | 92 | 120 | 340 | 45 |
| Pyr-Thio-03 | Protocol A (2,4-diCl-Benzaldehyde) | 85 | 45 | 85 | 12 |
| Iso-Pyr-01 | Protocol B (H₂O₂ Oxidation) | 68 | 890 | 2,100 | >50 |
System Architecture: Screening Cascade
The logical relationship between synthesis, primary screening, and orthogonal validation is visualized below. Counter-screening against HepG2 cells is positioned immediately after the primary HTS to ensure that the observed kinase inhibition is not an artifact of general thioamide-induced cytotoxicity.
Figure 1: Hit-to-lead screening cascade for 2-Aminopyridine-3-carbothioamide derivatives.
Sources
Application Note: 2-Aminopyridine-3-carbothioamide in Advanced Heterocyclic Synthesis
Introduction & Structural Rationale
In modern drug discovery and materials science, the rapid assembly of fused heterocyclic scaffolds is a critical operational requirement. 2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) serves as a highly versatile, bifunctional building block designed for this exact purpose. Featuring both a primary amine and a thioamide group situated ortho to each other on an electron-deficient pyridine ring, the molecule is perfectly primed for annulation reactions.
As an Application Scientist, I frequently leverage this specific spatial arrangement to construct fused bicyclic systems—such as isothiazolopyridines and pyridopyrimidines. These structures are privileged bioisosteres for indoles and quinazolines, offering unique hydrogen-bonding profiles and improved metabolic stability. This guide details two field-proven methodologies for utilizing 2-aminopyridine-3-carbothioamide: an oxidative S-N bond formation and a green, catalyst-free N-C condensation-cyclization.
Physicochemical Profiling
Before initiating any synthetic workflow, it is crucial to understand the physical parameters of the starting material to predict solubility and reactivity 1.
| Parameter | Specification |
| Chemical Name | 2-Aminopyridine-3-carbothioamide |
| CAS Registry Number | 42242-05-7 |
| Molecular Formula | C₆H₇N₃S |
| Molecular Weight | 153.21 g/mol |
| Melting Point | 128 – 129 °C |
| Appearance | Yellow to crystalline solid |
Application I: Oxidative Cyclization to Isothiazolo[3,4-b]pyridin-3-amines
Mechanistic Insight & Causality
The synthesis of isothiazole-fused systems historically relies on the formation of an S-N bond as the final cyclization step. For 2-aminopyridine-3-carbothioamide, this is achieved via oxidative cyclization using hydrogen peroxide in pyridine 2.
Why Pyridine? Pyridine is not merely a solvent here; it acts as a mild base. It neutralizes acidic byproducts and facilitates the deprotonation of the ortho-amino group. Meanwhile, H₂O₂ oxidizes the thioamide sulfur to a highly electrophilic sulfenic acid intermediate. The basic environment ensures the adjacent amine remains sufficiently nucleophilic to rapidly attack the activated sulfur, forging the S-N bond before over-oxidation to a sulfinic or sulfonic acid can occur.
Experimental Protocol
This protocol is designed as a self-validating system; visual cues and specific washing steps ensure product integrity without immediate spectroscopic confirmation.
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine-3-carbothioamide (30 mmol, ~4.6 g) in 10 mL of anhydrous pyridine.
-
Controlled Oxidation: Warm the solution gently to 35 °C using a water bath. Slowly add 3.6 mL of 30% aqueous H₂O₂ dropwise over 15 minutes.
-
Critical Control: The reaction is mildly exothermic. Modulate the addition rate to maintain the internal temperature strictly at 35 °C to prevent thermal degradation.
-
-
Cyclization & Visual Validation: Stir the mixture for an additional 10 minutes at 35 °C. A distinct yellow solid will begin to precipitate—this is your primary visual validation that the S-N bond is forming and the product is crashing out of the pyridine solution.
-
Maturation: Remove the heat source and allow the reaction mixture to stand undisturbed at room temperature for 16 hours to drive the equilibrium to complete conversion.
-
Isolation: Filter the deposited yellow solid under vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 10 mL).
-
Causality: Cold water washing is mandatory to strip away residual pyridine and unreacted H₂O₂, which would otherwise cause oxidative browning during the drying phase.
-
-
Purification: Recrystallize the crude product from hot ethanol to yield fine needles of isothiazolo[3,4-b]pyridin-3-amine (Yield: ~80%).
Fig 1. Oxidative cyclization of 2-aminopyridine-3-carbothioamide via S-N bond formation.
Application II: Catalyst-Free Tandem Condensation-Cyclization
Mechanistic Insight & Causality
Beyond S-N bond formation, 2-aminopyridine-3-carbothioamide excels in N-C annulations, specifically in forming pyrido[2,3-d]pyrimidine-4(1H)-thiones via reaction with aldehydes 3.
Why Water and No Catalyst? This transformation is elegantly performed in pure water without any transition-metal catalyst or Lewis acid. The causality is rooted in the hydrophobic effect. In water, the organic substrates (the thioamide and the aryl aldehyde) aggregate to minimize their exposed surface area. This physical clustering drastically increases their effective local concentration, accelerating the initial Schiff base (imine) condensation. Subsequently, the thioamide nitrogen undergoes an intramolecular nucleophilic attack onto the imine carbon, yielding the 6-membered pyrimidine-thione ring.
Experimental Protocol
-
Preparation: In a 25 mL heavy-walled pressure vial, combine 2-aminopyridine-3-carbothioamide (0.5 mmol) and the desired aromatic aldehyde (0.5 mmol).
-
Solvent Addition: Add 3 mL of distilled water. Do not add any organic co-solvents, as this will disrupt the hydrophobic aggregation critical for the reaction's success.
-
Heating: Seal the vial and heat the suspension to 100 °C in an oil bath. Reaction times vary from 1.5 to 24 hours. Note: Electron-withdrawing groups on the aldehyde accelerate the electrophilic imine formation, shortening reaction times.
-
Monitoring & Validation: Monitor via TLC (Eluent: EtOAc/Hexane). As the reaction proceeds, the highly hydrophobic pyrido-pyrimidine-thione product will precipitate out of the aqueous phase. This phase separation intrinsically drives the reaction equilibrium forward (Le Chatelier's principle) and acts as an immediate visual indicator of success.
-
Isolation: Cool the vessel to room temperature. Filter the crude precipitate under vacuum and wash with cold water (2 x 5 mL) to remove any unreacted water-soluble impurities.
-
Purification: Recrystallize the solid from ethyl acetate or ethanol to afford the pure 2-aryl-1,2-dihydro-pyrido[2,3-d]pyrimidine-4(1H)-thione (Yield: 75% - 90%).
Fig 2. Catalyst-free tandem condensation-cyclization mechanism in aqueous media.
Quantitative Reaction Comparison
To assist in experimental design and route scouting, the following table summarizes the operational metrics of the two primary annulation pathways discussed:
| Parameter | Oxidative Cyclization (S-N Bond) | Tandem Condensation (N-C Bond) |
| Target Scaffold | Isothiazolo[3,4-b]pyridines | Pyrido[2,3-d]pyrimidine-thiones |
| Primary Reagents | 30% H₂O₂ | Aryl Aldehydes |
| Solvent System | Pyridine | Distilled Water |
| Temperature Profile | 35 °C, then Room Temp | 100 °C |
| Catalyst / Base | Pyridine (acts as mild base) | None (Catalyst-free) |
| Typical Yield | ~80% | 75% - 90% |
| Green Chemistry Metric | Moderate (Requires pyridine disposal) | High (Aqueous, 100% atom economy minus water) |
Conclusion
The ortho-relationship of the primary amine and thioamide moieties in 2-aminopyridine-3-carbothioamide makes it an exceptionally powerful precursor for heterocyclic synthesis. By carefully selecting the reaction environment—whether deploying basic oxidative conditions to forge S-N bonds or leveraging aqueous hydrophobic effects to drive N-C annulations—researchers can access diverse, pharmacologically relevant chemical space with high efficiency and procedural simplicity.
References
- Product Class 16: Benzisothiazoles.Thieme E-Books.
- Catalyst-free synthesis of 2-aryl-1,2-dihydro-quinazolin-4(1H)-thiones from 2-aminobenzothioamides and aldehydes in water.Organic & Biomolecular Chemistry - RSC Publishing.
- 2-amino-3-pyridinecarbothioamide - Chemical Synthesis Database.ChemSynthesis.
Sources
How to dissolve 2-Aminopyridine-3-carbothioamide for cell culture assays
Application Note: Preparation and Dissolution of 2-Aminopyridine-3-carbothioamide for In Vitro Cell Culture Assays
Physicochemical Profiling & Solvation Mechanics
2-Aminopyridine-3-carbothioamide (CAS: 42242-05-7) is a heterocyclic organic compound characterized by a highly polar carbothioamide group conjugated to an aminopyridine ring[1]. While these functional groups are critical for its biological activity, they present a significant challenge for in vitro assay preparation.
In the solid state, the primary amine and thioamide groups act as potent hydrogen-bond donors and acceptors, forming a tightly packed, highly stable crystal lattice. This strong intermolecular hydrogen bonding renders the compound poorly soluble in purely aqueous buffers (such as PBS or standard cell culture media). To effectively deliver this compound into cellular systems without causing immediate precipitation, it must first be reconstituted in a highly polar, aprotic solvent.
Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of compounds. The sulfoxide moiety in DMSO acts as a strong hydrogen-bond acceptor, effectively disrupting the compound's crystal lattice and solvating the molecule without donating protons that might trigger premature hydrolysis of the thioamide group[2].
The Cytotoxicity Threshold & Logical Constraints of DMSO
While DMSO is exceptional for compound dissolution, it is biologically active. A self-validating experimental design must account for the fact that high concentrations of DMSO (>0.1% to 0.5% v/v) induce significant cytotoxicity and phenotypic skewing[3][4].
The causality of DMSO-induced cellular stress is multi-factorial:
-
Membrane Fluidity Alteration: DMSO intercalates into the lipid bilayer, displacing water molecules at the polar head groups. This artificially increases membrane fluidity, leading to transient pore formation, loss of lipid asymmetry, and non-specific ion leakage[5][6].
-
ROS Generation: Elevated DMSO levels trigger mitochondrial stress, resulting in the accumulation of Reactive Oxygen Species (ROS)[5].
-
Chemical Chaperone Effect: At higher concentrations, DMSO alters protein folding dynamics, acting as a chemical chaperone that can induce unintended conformational shifts and subsequent apoptosis[3][7].
To maintain scientific integrity, researchers must restrict the final DMSO concentration in the culture media to ≤0.1% v/v (or up to 0.5% only if validated by a vehicle-only control for highly tolerant cell lines)[4][8].
Logical relationship of DMSO-induced cytotoxicity pathways in cell culture.
Experimental Workflow Overview
To successfully administer 2-Aminopyridine-3-carbothioamide, the workflow must transition the compound from a stable solid to a highly concentrated organic stock, and finally into a dilute aqueous suspension.
Experimental workflow for compound dissolution and assay preparation.
Step-by-Step Methodology: Master Stock Preparation
Objective: Prepare a 10 mM or 50 mM concentrated master stock in 100% cell-culture grade DMSO. Causality: Using a highly concentrated master stock ensures that when the compound is spiked into the aqueous culture media, the carryover volume of DMSO remains negligible (≤0.1%), preventing solvent-induced artifacts[4][9].
-
Equilibration: Allow the lyophilized powder of 2-Aminopyridine-3-carbothioamide to equilibrate to room temperature in a desiccator before opening.
-
Causality: Opening cold vials causes atmospheric moisture to condense on the powder, which can initiate localized degradation and negatively impact precise molarity calculations.
-
-
Weighing: Weigh the desired mass using an analytical balance under a fume hood.
-
Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity, endotoxin-free).
-
Causality: Synthetic or industrial-grade DMSO often contains oxidative impurities and heavy metals that can react with the thioamide group or independently induce cellular toxicity[4].
-
-
Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution remains turbid, subject the vial to mild water-bath sonication (room temperature) for 2–5 minutes.
-
Causality: Sonication provides the acoustic cavitation energy required to overcome the activation energy barrier, breaking the remaining intermolecular hydrogen bonds of the crystal lattice.
-
-
Aliquoting: Divide the master stock into 10–50 µL single-use aliquots in sterile, amber microcentrifuge tubes. Store at -20°C or -80°C.
-
Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw water into the stock solution, leading to gradual compound precipitation and degradation over time. Single-use aliquots ensure a self-validating, reproducible concentration for every assay.
-
Step-by-Step Methodology: Aqueous Media Dilution
Objective: Dilute the DMSO master stock into the final cell culture assay without causing precipitation or exceeding the DMSO toxicity threshold.
-
Thawing: Thaw a single-use aliquot of the master stock at room temperature. Vortex briefly to ensure homogeneity.
-
Intermediate Dilution (Optional): If the target assay concentration requires a pipetting volume of less than 1 µL, perform an intermediate serial dilution in 100% DMSO.
-
Causality: Pipetting sub-microliter volumes of highly viscous DMSO directly into media introduces severe volumetric error, compromising reproducibility[9].
-
-
Media Spiking: Rapidly inject the required volume of the DMSO stock directly into the center of the pre-warmed (37°C) complete cell culture media, and immediately vortex or pipette vigorously.
-
Vehicle Control Implementation: Prepare a parallel vehicle control containing the exact same final percentage of DMSO (without the compound) in the culture media.
-
Causality: This is a critical self-validation step. It isolates the true pharmacological effect of 2-Aminopyridine-3-carbothioamide from any baseline cellular stress induced by the solvent[11].
-
Quantitative Data: Volumetric Dilution Matrix
To maintain the golden rule of ≤0.1% DMSO in cell culture, the concentration of your master stock dictates the maximum achievable assay concentration. The table below summarizes the required dilutions and associated toxicity risks when utilizing a standard 10 mM Master Stock .
| Target Assay Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Media (mL) | Final DMSO Concentration (% v/v) | Toxicity Risk Level & Action Required |
| 1 µM | 0.1 µL (Use intermediate dilution) | 1.0 mL | 0.01% | Low Risk: Safe for all cell lines. |
| 10 µM | 1.0 µL | 1.0 mL | 0.10% | Low Risk: Safe for most cell lines. |
| 50 µM | 5.0 µL | 1.0 mL | 0.50% | Moderate Risk: Requires strict vehicle control validation. |
| 100 µM | 10.0 µL | 1.0 mL | 1.00% | High Risk: Likely cytotoxic. Must prepare a 50 mM or 100 mM master stock instead. |
Note: If your experimental design requires a 100 µM final concentration, you must synthesize a 100 mM master stock to keep the final DMSO concentration at the safe 0.1% threshold.
References
-
Organic & Biomolecular Chemistry - RSC Publishing. Synthesis and characterization of thioamides and related compounds. Available at: [Link]
-
Thieme E-Books. Product Class 16: Benzisothiazoles. Available at: [Link]
-
ResearchGate. Inhibitors in DMSO (not for cell culture) can be used in cellular assays? Available at: [Link]
-
PubMed Central (PMC). Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. Available at:[Link]
-
bioRxiv. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype. Available at:[Link]
-
PubMed Central (PMC). In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. Available at:[Link]
-
ResearchGate. What is the min DMSO concentration to dissolve unknown drugs? Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Application Note: 2-Aminopyridine-3-carbothioamide as a Precursor for Isothiazolopyridine-Based Kinase Inhibitors
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The pursuit of high kinome selectivity has driven medicinal chemistry away from traditional "privileged structures" (e.g., quinazolines and purines) toward novel, unexploited bicyclic heteroaromatics. 2-Aminopyridine-3-carbothioamide (CAS 42242-05-7) has emerged as a critical building block in this paradigm shift[1]. Through highly regioselective oxidative cyclization, this thioamide precursor yields isothiazolo[3,4-b]pyridine and isothiazolo[5,4-b]pyridine scaffolds. These cores provide unique ATP-competitive binding modes, enabling the development of highly selective inhibitors for challenging targets such as Death-Associated Protein Kinase-Related 2 (DRAK2) and Cyclin G-Associated Kinase (GAK)[2][3].
Chemical Rationale & Scaffold Innovation
In kinase inhibitor design, the hinge-binding region of the ATP pocket is typically targeted by nitrogen-rich heterocycles. However, the structural redundancy of standard scaffolds often leads to off-target toxicity.
By utilizing 1[1], chemists can access the isothiazolopyridine framework. The incorporation of the sulfur atom into the five-membered fused ring alters the electron density and dipole moment of the scaffold, presenting a distinct hydrogen-bond acceptor/donor profile to the kinase hinge region. This structural novelty is critical for bypassing the patent landscape of existing inhibitors and achieving exquisite selectivity profiles[3].
Mechanistic Causality: The S-N Bond Formation
The conversion of 2-aminopyridine-3-carbothioamide to the isothiazolopyridine core relies on an intramolecular oxidative S-N bond formation.
Causality of Reagent Selection: The standard protocol utilizes 30% aqueous hydrogen peroxide ( H2O2 ) in anhydrous pyridine[4].
-
Hydrogen Peroxide ( H2O2 ): Selected as a mild, atom-economical oxidant. It selectively oxidizes the thioamide sulfur, increasing its electrophilicity without cleaving the C=S bond. This transient sulfenic intermediate is highly susceptible to nucleophilic attack by the adjacent primary amine.
-
Pyridine's Dual Role: Pyridine is not merely a solvent; it acts as a crucial buffering base. During the nucleophilic attack, pyridine facilitates the deprotonation of the NH2 group, driving the cyclization forward. More importantly, its mild basicity prevents the over-oxidation of the sulfur atom into unwanted sulfinates or sulfonates—a common failure point when using stronger oxidants like KMnO4 or mCPBA[4].
Application in Target-Specific Kinase Inhibition
DRAK2 (STK17B) Inhibition
DRAK2 is a serine/threonine kinase heavily implicated in autoimmune diseases, graft rejection, and pancreatic β -cell apoptosis. High-throughput screening of compound libraries identified the isothiazolo[5,4-b]pyridine scaffold as a novel ligand for DRAK2, displaying a Kd value of 1.6 µM[2]. The geometry of the isothiazole ring allows it to anchor into the ATP pocket, serving as a robust starting point for scaffold-hopping strategies that ultimately yielded low-nanomolar ( Kd = 9 nM) thieno[2,3-b]pyridine derivatives[2].
GAK (Cyclin G-Associated Kinase) Inhibition
GAK is an essential host factor for viral entry and assembly (e.g., Hepatitis C virus). Isothiazolopyridines synthesized from thioamide precursors act as classic Type I ATP-competitive inhibitors against GAK. Co-crystallization studies reveal that the isothiazolopyridine core perfectly mimics the adenine ring of ATP, while the unique sulfur heteroatom minimizes steric clashes with the gatekeeper residue, resulting in low nanomolar binding affinities[3].
Quantitative Data Summary
The following table summarizes the synthetic efficiency of the precursor and the downstream biological activity of the resulting scaffolds.
| Compound / Scaffold | Target Kinase | Activity / Yield Metric | Reference |
| Isothiazolo[3,4-b]pyridin-3-amine | N/A (Core Scaffold) | 80% Synthesis Yield | [4] |
| Isothiazolo[5,4-b]pyridine hit | DRAK2 | Kd = 1.6 µM | [2] |
| Thieno[2,3-b]pyridine derivative (via scaffold hop) | DRAK2 | Kd = 9 nM | [2] |
| Isothiazolo[4,3-b]pyridine derivative | GAK | Low nanomolar Kd | [3] |
Self-Validating Experimental Protocol
Workflow: Oxidative Cyclization of 2-Aminopyridine-3-carbothioamide to Isothiazolo[3,4-b]pyridin-3-amine.
This protocol is designed as a self-validating system. In-process analytical checks are embedded to ensure mechanistic fidelity and prevent downstream failures.
Reagents:
-
2-Aminopyridine-3-carbothioamide (Precursor, MW: 153.2 g/mol )[1]
-
30% Aqueous Hydrogen Peroxide ( H2O2 )
-
Anhydrous Pyridine
Step-by-Step Methodology:
-
Dissolution: Suspend 4.6 g (30 mmol) of 2-aminopyridine-3-carbothioamide in 10 mL of anhydrous pyridine in a 50 mL round-bottom flask equipped with a magnetic stirrer and a temperature probe[4].
-
Controlled Oxidation: Heat the suspension gently to exactly 35 °C.
-
Causality Check: Do not exceed 40 °C. Elevated temperatures will trigger the thermal decomposition of H2O2 and lead to N-oxide formation on the pyridine core.
-
-
Reagent Addition: Slowly add 3.6 mL of 30% H2O2 dropwise over 15 minutes[4].
-
Visual Validation: A yellow solid should begin to precipitate immediately upon addition. If the solution turns dark brown, over-oxidation has occurred due to poor temperature control. Discard and restart.
-
-
Cyclization & Maturation: Stir the mixture for an additional 10 minutes at 35 °C, then remove from heat and allow it to stand at room temperature for 16 hours to ensure complete S-N bond formation[4].
-
Isolation: Collect the precipitated yellow solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water ( 3×15 mL) to remove residual pyridine and unreacted peroxide[4].
-
Purification: Recrystallize the crude product from hot ethanol to yield fine, needle-like crystals (Expected yield: ~3.6 g, 80%)[4].
-
Analytical Self-Validation:
-
Melting Point: Confirm the MP is sharp at 203.5 °C [4]. A depressed MP indicates incomplete cyclization or trapped pyridine.
-
LC-MS: Run an LC-MS analysis. The starting material exhibits an [M+H]+ peak at m/z 154.2[1]. The successful cyclization must show an [M+H]+ peak at m/z 152.2 , confirming the loss of two hydrogen atoms ( H2 ) during the oxidative ring closure.
-
Visualizations
Caption: Workflow for the synthesis of isothiazolopyridine-based kinase inhibitors.
Caption: Mechanism of DRAK2 kinase inhibition by isothiazolopyridine derivatives.
References
-
Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach - PubMed. 2
-
New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential - Frontiers. 5
-
Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents - ACS Publications. 3
-
Product Class 16: Benzisothiazoles - Thieme E-Books. 4
-
2-aminopiridina-3-carbotioamida 42242-05-7 wiki - Guidechem. 1
Sources
- 1. Page loading... [guidechem.com]
- 2. Discovery of dual death-associated protein related apoptosis inducing protein kinase 1 and 2 inhibitors by a scaffold hopping approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Frontiers | New insights into the characteristics of DRAK2 and its role in apoptosis: From molecular mechanisms to clinically applied potential [frontiersin.org]
Using 2-Aminopyridine-3-carbothioamide as a bidentate ligand in coordination chemistry
Application Note: 2-Aminopyridine-3-carbothioamide as a Versatile Bidentate Ligand in Transition Metal Coordination Chemistry
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Structural Dynamics
2-Aminopyridine-3-carbothioamide (2-APC, CAS: 42242-05-7) is a highly versatile polyfunctional ligand utilized in advanced coordination chemistry, selective metal extraction, and metallodrug design[1]. Structurally, 2-APC features three potential coordination sites: a pyridine nitrogen (N1), an exocyclic amino nitrogen at C2, and a carbothioamide group at C3 containing both nitrogen and sulfur donors[2].
The ortho-positioning of the pyridine nitrogen and the thioamide sulfur allows 2-APC to act as a potent bidentate (N,S) chelator, forming thermodynamically stable six-membered metallacycles[3]. This dual-donor capacity bridges the gap between hard and soft metal centers, making 2-APC an ideal candidate for developing robust cross-coupling catalysts and targeted antimicrobial or anticancer agents[4][5].
Mechanistic Principles of Chelation
The coordination behavior and regioselectivity of 2-APC are strictly governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory:
-
Soft Metals (e.g., Pd²⁺, Pt²⁺, Ru²⁺): These metal centers exhibit a high affinity for the highly polarizable, soft thioamide sulfur. Coordination typically occurs via the pyridine nitrogen and the thioamide sulfur (N,S-bidentate mode), leading to highly stable square planar or octahedral geometries[4][5]. The sulfur coordination effectively withdraws electron density from the C=S bond, shifting its character towards a C-S single bond, which is diagnostically visible in FT-IR spectroscopy[3].
-
Borderline Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺): Depending on the solvent polarity, oxidation state, and pH, borderline metals can coordinate via the N,S-mode or the N,N-mode (pyridine N and amino N)[6][7].
Fig 1. HSAB-driven regioselective coordination pathways of 2-APC with transition metals.
Validated Experimental Protocols
Fig 2. Standardized self-validating workflow for the synthesis of 2-APC metal complexes.
Protocol A: Synthesis of Palladium(II)[Pd(2-APC)Cl₂] Complex
Objective: Isolate a square planar Pd(II) complex for catalytic cross-coupling or in vitro cytotoxicity screening. Causality in Experimental Design: Potassium tetrachloropalladate(II) (K₂PdCl₄) is selected over PdCl₂ due to its superior aqueous solubility, enabling a mixed-solvent (MeOH/H₂O) approach. Dropwise addition of the metal salt prevents localized concentration gradients, suppressing the formation of kinetically favored but thermodynamically unstable polymeric networks[4]. The soft Pd(II) center demonstrates a pronounced affinity for the soft thioamide sulfur, driving the formation of a highly stable N,S-chelate ring[5].
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 1.0 mmol (153.2 mg) of 2-APC in 15 mL of warm, anhydrous methanol (MeOH). Stir until a clear, pale-yellow solution is achieved[1][2].
-
Metal Preparation: Dissolve 1.0 mmol (326.4 mg) of K₂PdCl₄ in 5 mL of deionized water.
-
Chelation: Add the aqueous K₂PdCl₄ solution dropwise to the stirring 2-APC solution at room temperature. A distinct color change from pale yellow to deep orange/red indicates immediate N,S-coordination.
-
Maturation: Stir the mixture at 40 °C for 4 hours to ensure complete thermodynamic conversion to the monomeric chelate.
-
Isolation (Validation Checkpoint): Cool the mixture to 4 °C. Filter the resulting precipitate under a vacuum. Wash sequentially with cold water (to remove KCl), cold MeOH, and diethyl ether. The isolation of a microcrystalline solid rather than an amorphous gum validates successful monomeric chelation.
-
Drying: Dry in vacuo over P₂O₅ for 24 hours.
Protocol B: Synthesis of Copper(II) [Cu(2-APC)₂]Cl₂ Complex
Objective: Synthesize a bis-chelated Cu(II) complex for antimicrobial evaluation. Causality in Experimental Design: Copper(II) is a borderline Lewis acid subject to dynamic Jahn-Teller distortions. Refluxing provides the thermal energy required to displace the tightly bound aquo/chloro ligands in the Cu(II) coordination sphere. The 1:2 (Metal:Ligand) stoichiometry is strictly maintained to favor the bis-chelated complex, which typically adopts a distorted octahedral geometry[3].
Step-by-Step Methodology:
-
Ligand Solubilization: Dissolve 2.0 mmol (306.4 mg) of 2-APC in 20 mL of hot ethanol (EtOH).
-
Metal Preparation: Dissolve 1.0 mmol (170.5 mg) of CuCl₂·2H₂O in 10 mL of EtOH.
-
Chelation: Slowly add the Cu(II) solution to the ligand solution. The mixture will immediately darken to a deep green/brown color.
-
Refluxing: Heat the reaction mixture to reflux (78 °C) for 3 hours.
-
Isolation (Validation Checkpoint): Reduce the solvent volume by 50% using a rotary evaporator. Allow the solution to stand at room temperature overnight. The formation of distinct crystalline precipitates confirms the assembly of the [Cu(2-APC)₂]Cl₂ complex.
-
Purification: Filter, wash with cold EtOH, and dry under a vacuum.
Analytical Data & Diagnostic Markers
To ensure trustworthiness and self-validation, the synthesized complexes must be characterized using FT-IR and ¹H-NMR spectroscopy. The table below summarizes the critical diagnostic shifts that confirm the N,S-bidentate coordination mode of 2-APC[2][3][4].
| Analytical Method | Free 2-APC Ligand | Pd(II)-2-APC Complex | Cu(II)-2-APC Complex | Diagnostic Significance |
| FT-IR: ν(C=S) | ~850 cm⁻¹ | ~820 cm⁻¹ | ~830 cm⁻¹ | Red-shift indicates direct metal-sulfur coordination, weakening the C=S double bond character. |
| FT-IR: ν(C=N) (Py) | ~1590 cm⁻¹ | ~1615 cm⁻¹ | ~1610 cm⁻¹ | Blue-shift indicates metal coordination to the pyridine nitrogen, altering ring electron density. |
| FT-IR: ν(N-H) (Amino) | 3400, 3250 cm⁻¹ | 3400, 3250 cm⁻¹ | 3400, 3250 cm⁻¹ | Minimal shift confirms the exocyclic -NH₂ group is non-coordinating. |
| ¹H NMR: Py-H (C6) | 7.52 ppm (dd) | ~8.10 ppm (dd) | N/A (Paramagnetic) | Downfield shift confirms pyridine nitrogen coordination. |
| ¹H NMR: -NH₂ (Thio) | 9.49, 9.81 ppm (br s) | ~9.65, 9.95 ppm (br s) | N/A (Paramagnetic) | Downfield shift due to electron density withdrawal via the coordinated sulfur atom. |
(Note: The free ligand ¹H-NMR data (300 MHz, DMSO-d₆) serves as the baseline for evaluating coordination-induced shifts[2].)
Applications in Drug Development & Catalysis
-
Metallodrugs: The incorporation of 2-APC into transition metal centers significantly enhances its lipophilicity, allowing the complex to penetrate bacterial cell walls or cancer cell membranes more effectively than the free ligand (Overton's concept and Tweedy's chelation theory). Cu(II) and Co(II) complexes of thioamides have demonstrated potent antimicrobial activity against S. aureus and E. coli[3][6].
-
Catalysis & Metal Recovery: Pd(II) complexes featuring N,S-bidentate thioamide ligands are highly robust precatalysts for cross-coupling reactions. Furthermore, the strong Pd-S bond is actively exploited in pincer extractants for the selective recovery of Palladium from spent automotive catalysts and secondary resources[4][5].
References
-
Organic & Biomolecular Chemistry, RSC Publishing. 2
-
Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery, Inorganic Chemistry (ACS Publications). 4
-
Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery (PubMed). 5
-
Synthesis, characterization and anti-microbial activity of transition metal(II) complexes with bidentate (N & S donor) thioamide ligand, Conference World. 3
-
Synthesis, Crystal Structure, and Antimicrobial Properties of a Novel 1-D Cobalt Coordination Polymer, SciSpace. 6
-
Six-coordinate high-spin iron(II) complexes with bidentate PN ligands based on 2-aminopyridine, ResearchGate. 7
-
2-aminopiridina-3-carbotioamida 42242-05-7, Guidechem. 1
Sources
- 1. Page loading... [guidechem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioamide-Modified Pincer Extractant for Selective Pd(II) Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting 2-Aminopyridine-3-carbothioamide solubility in aqueous media
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate 2-Aminopyridine-3-carbothioamide for in vitro and in vivo studies. This compound presents a unique physicochemical paradox: despite possessing highly polar functional groups, it stubbornly resists dissolution in physiological aqueous media.
This guide moves beyond generic advice. It is designed to explain the thermodynamic and kinetic causality behind your formulation failures and provides field-proven, self-validating protocols to overcome them.
Logical Troubleshooting Workflow
Logical decision tree for troubleshooting 2-Aminopyridine-3-carbothioamide solubility.
Frequently Asked Questions (FAQs)
Q1: Why does 2-Aminopyridine-3-carbothioamide exhibit such poor aqueous solubility despite its polar moieties? A: The causality lies in its immense crystal lattice energy. While the 2-aminopyridine core is weakly basic with a conjugate acid pKa of approximately 6.86[1], the 3-carbothioamide group acts as both a potent hydrogen bond donor and acceptor. This leads to the formation of robust intermolecular networks—specifically thioamide···pyridine (N–H···N) and thioamide···thioamide (N–H···S) synthons. These interactions dominate the solid state, preventing water molecules from breaking the lattice to form a solvation cavity. This phenomenon is a hallmark of thioamide-containing BCS Class II molecules, such as the anti-tuberculosis drug prothionamide, which similarly suffer from severely diminished aqueous dissolution rates[2].
Q2: What is the optimal pH strategy for formulating this compound without causing chemical degradation? A: Solubility is fundamentally driven by ionization. To maximize aqueous solubility, the pH must be dropped below the pKa of the pyridine nitrogen (6.86)[1]. Lowering the pH to 4.5–5.0 ensures >99% protonation of the ring, converting the neutral molecule into a positively charged pyridinium salt. This charge disrupts the crystal lattice and forces ion-dipole interactions with water. However, dropping the pH below 3.0 risks acid-catalyzed hydrolysis of the thioamide group. Therefore, a 50 mM Acetate buffer at pH 4.5 is the optimal window—balancing thermodynamic solubility gains with kinetic chemical stability.
Q3: When diluting DMSO stock solutions into physiological buffers (pH 7.4) for in vitro assays, the compound immediately precipitates. How can I prevent this "crash out"? A: This precipitation occurs because the compound reverts to its un-ionized, highly crystalline state at pH 7.4 once the DMSO concentration drops below the critical solvation threshold. To prevent nucleation, you must introduce a kinetic barrier. The causal solution is micellar encapsulation using a surfactant like Tween-80. By creating an intermediate dilution step where the compound is partitioned into the hydrophobic core of the surfactant micelles, you shield the thioamide groups from bulk water, preventing the intermolecular N-H···S hydrogen bonds from forming.
Q4: Can host-guest complexation be utilized for in vivo dosing formulations? A: Absolutely. β-Cyclodextrin derivatives, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are highly effective for solubilizing aminopyridines[3]. The hydrophobic cavity of HP-β-CD encapsulates the planar pyridine-thioamide system, breaking the intermolecular hydrogen bonds, while the hydroxylated exterior maintains excellent compatibility with the aqueous bulk phase.
Quantitative Data: Solubility Enhancement Strategies
Table 1: Comparative analysis of formulation strategies and their mechanistic impact.
| Formulation System | Estimated Solubility Enhancement Factor | Mechanism of Solubilization | Recommended Application |
| Pure Water (pH 7.4) | 1x (Baseline) | N/A | Baseline Reference |
| Acetate Buffer (pH 4.5) | ~10-15x | Ionization of pyridine N (pKa ~6.86) | Acidic in vitro biochemical assays |
| 5% DMSO + 5% Tween-80 | ~50-100x | Micellar encapsulation & cosolvation | In vitro cell culture assays |
| 20% w/v HP-β-CD in Water | ~200-500x | Host-guest inclusion complexation | In vivo PK/PD dosing |
Experimental Protocols (Self-Validating Systems)
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.
Protocol 1: Anti-Precipitation Dilution Workflow (For In Vitro Assays)
Causality: Direct dilution of DMSO stocks into aqueous buffers causes rapid solvent displacement and immediate crystallization. This protocol uses a surfactant bridge to kinetically trap the API in micelles.
-
Stock Preparation: Prepare a 10 mM stock of 2-Aminopyridine-3-carbothioamide in anhydrous DMSO.
-
Self-Validation Checkpoint: The solution must be completely transparent. Shine a laser pointer through the vial; the absence of a visible beam (Tyndall effect) confirms a true molecular solution rather than a colloidal suspension.
-
-
Intermediate Formulation: In a separate tube, prepare a surfactant-enriched intermediate buffer: 10% v/v Tween-80 in PBS (pH 7.4).
-
Dropwise Encapsulation: Under continuous, vigorous vortexing, add 1 part of the DMSO stock dropwise to 9 parts of the intermediate buffer.
-
Self-Validation Checkpoint: Measure the absorbance of this intermediate solution at 600 nm using a spectrophotometer. An OD600 < 0.05 confirms the absence of sub-visible nucleating particles.
-
-
Final Assay Dilution: Dilute the validated intermediate 1:10 into your final assay buffer (final concentrations: 0.1% DMSO, 0.1% Tween-80, 100 µM API).
Protocol 2: HP-β-CD Complexation Workflow (For In Vivo Dosing)
Step-by-step workflow for HP-β-CD inclusion complexation and validation.
Causality: Cyclodextrins require time and kinetic energy to displace water from their hydrophobic cavities and encapsulate the target molecule.
-
Vehicle Preparation: Prepare a 20% w/v solution of HP-β-CD in deionized water.
-
Suspension: Add excess 2-Aminopyridine-3-carbothioamide powder (e.g., 10 mg/mL) to the cyclodextrin solution.
-
Equilibration: Stir the suspension magnetically at 25°C for 24 hours to reach thermodynamic equilibrium.
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid API.
-
Self-Validation Checkpoint: Weigh the dried filter membrane post-filtration. Subtracting the mass of the retained solid from your initial input allows you to back-calculate the exact concentration of the solubilized inclusion complex in the filtrate, ensuring precise in vivo dosing.
-
-
Lyophilization (Optional): Freeze-dry the filtrate to obtain a stable solid inclusion complex.
-
Self-Validation Checkpoint: The resulting lyophilized powder must dissolve instantaneously (<10 seconds) upon re-introduction to pure water, validating that the complex was successfully formed and the native crystal lattice was permanently disrupted.
-
References
-
Title: 2-Aminopyridine - Grokipedia: Physical properties Source: grokipedia.com URL: 1
-
Title: Enhanced Aqueous Solubility of the Solid Forms of a BCS Class-II Anti-Tuberculosis Drug, Prothionamide Source: acs.org URL: 2
-
Title: Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin Source: mdpi.com URL: 3
Sources
Technical Support Center: LC Method Optimization for 2-Aminopyridine-3-carbothioamide
Welcome to the advanced troubleshooting and method development center for the chromatographic analysis of 2-Aminopyridine-3-carbothioamide. This highly polar, basic compound presents unique challenges in liquid chromatography (LC) due to its multiple functional groups. This guide provides researchers with causality-driven solutions, self-validating protocols, and grounded methodologies.
Mechanistic Profiling & Causality
To optimize the mobile phase, we must first understand the analyte's chemical topology. 2-Aminopyridine-3-carbothioamide consists of:
-
A Pyridine Ring & Primary Amine: These basic nitrogen centers (pKa ~5.2–6.0) become protonated at low pH, leading to strong secondary ionic interactions with residual silanols on silica-based columns[1].
-
A Carbothioamide Group (-C(=S)NH2): This moiety is highly polar, capable of strong hydrogen bonding, and exhibits distinct UV absorbance characteristics[2].
Because of these features, standard Reversed-Phase (RP) chromatography often results in poor retention (elution in the void volume) and severe peak tailing. Overcoming this requires precise control of the mobile phase pH, ionic strength, and stationary phase chemistry.
Mechanistic interactions between the analyte functional groups, stationary phase, and buffer.
Troubleshooting FAQs
Q1: Why does 2-Aminopyridine-3-carbothioamide elute in the void volume on a standard C18 column, and how do I fix it? Causality: The molecule's extreme hydrophilicity prevents it from partitioning effectively into the hydrophobic C18 alkyl chains. In reversed-phase, basic analytes only retain well when neutralized (pH > 8), but high pH degrades standard silica columns[3]. Solution: Switch your separation mode. Utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column (such as the SHARC 1, which separates based on hydrogen bonding) is highly effective for aminopyridines[4]. For HILIC, use a mobile phase starting at 90% Acetonitrile with 10% aqueous buffer (e.g., 10 mM Ammonium Formate, pH 3.0).
Q2: I am experiencing severe peak tailing (Asymmetry > 2.0). What mobile phase adjustments will correct this? Causality: Peak tailing is the direct result of the protonated amine and pyridine groups interacting with ionized residual silanols on the stationary phase. Solution: You must mask these silanol interactions. Adjust the aqueous portion of your mobile phase to pH 3.0 using Formic Acid, and add 10-20 mM Ammonium Formate[1]. The low pH ensures silanols are mostly protonated (neutral), while the ammonium ions ( NH4+ ) competitively bind to any remaining active sites, yielding sharp, symmetrical peaks.
Q3: How do I ensure my mobile phase is fully compatible with LC-MS/MS downstream analysis? Causality: Non-volatile buffers (like phosphate or sulfate) precipitate in the mass spectrometer's electrospray ionization (ESI) source, causing signal suppression and hardware failure. Solution: Exclusively use volatile buffers. A binary system of Mobile Phase A (Water + 0.1% Formic Acid + 10 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) provides excellent buffering capacity, silanol masking, and promotes [M+H]+ ion formation in positive ESI mode[1].
Quantitative Data: Mobile Phase Performance Summary
The following table summarizes the expected chromatographic behavior of 2-Aminopyridine-3-carbothioamide under various mobile phase and column configurations, demonstrating the necessity of buffer optimization.
| Column Chemistry | Mobile Phase Composition | pH | Retention Factor ( k′ ) | Peak Asymmetry ( As ) | Suitability |
| Standard C18 | 90% Water / 10% MeOH | 6.5 | 0.4 (Void) | > 2.5 | Poor |
| End-capped C18 | 95% Water / 5% ACN (0.1% TFA) | 2.0 | 1.2 | 1.8 | Marginal |
| HILIC (Amide) | 90% ACN / 10% Water (10mM AmFm) | 3.0 | 4.5 | 1.1 | Excellent |
| Mixed-Mode (SHARC 1) | 80% ACN / 20% MeOH (0.2% FA) | ~3.5 | 3.8 | 1.05 | Excellent |
Note: k′ should be between 2 and 10, and As should be between 0.9 and 1.2 for a validated method.
Self-Validating Experimental Protocol
To guarantee reproducibility, method development must be a self-validating system. Follow this step-by-step protocol to optimize the mobile phase for 2-Aminopyridine-3-carbothioamide.
Phase 1: Preparation & Equilibration
-
Prepare Aqueous Buffer (Mobile Phase A): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (yielding ~10 mM). Add 1.0 mL of Formic Acid (0.1% v/v). Verify the pH is 3.0 ± 0.1.
-
Prepare Organic Modifier (Mobile Phase B): Add 1.0 mL of Formic Acid to 1.0 L of LC-MS grade Acetonitrile.
-
Equilibration: Install a HILIC or Mixed-Mode column. Flush with 50% A / 50% B for 20 column volumes, then equilibrate at the starting conditions (e.g., 10% A / 90% B for HILIC) for 30 minutes until the baseline UV absorbance (at 275 nm) is stable[1].
Phase 2: Injection & System Suitability (The Validation Loop) 4. Prepare System Suitability Standard: Dissolve 2-Aminopyridine-3-carbothioamide in the initial mobile phase to a concentration of 10 µg/mL. Spike with Toluene (1 µg/mL) as a void volume ( t0 ) marker for HILIC. 5. Execute Run: Inject 2 µL at a flow rate of 0.4 mL/min. 6. Self-Validation Check:
-
Calculate Retention Factor: k′=(tR−t0)/t0 . If k′<2 , decrease the aqueous percentage (for HILIC) and repeat.
-
Calculate Asymmetry: As=b/a at 10% peak height. If As>1.5 , increase Ammonium Formate concentration to 20 mM and repeat.
Logical workflow for self-validating HPLC mobile phase optimization.
References
-
Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL: [Link]
-
Title: What is a good column choice for analysis of 4-aminopyridine (4-AP)? Source: Waters Corporation URL: [Link]
-
Title: A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Hydrazine‐1‐Carbothioamide Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Optimizing 2-Aminopyridine-3-carbothioamide Derivatives
Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, structural biologists, and drug development professionals working with 2-aminopyridine-3-carbothioamide scaffolds. While the 2-aminopyridine core is a privileged, highly effective bidentate hinge-binding motif in kinase inhibitors, functionalization at the 3-position with a carbothioamide group often introduces unexpected drops in target binding affinity.
Below, you will find field-proven troubleshooting guides, structural causality analyses, validated experimental protocols, and structure-activity relationship (SAR) data to help you overcome these affinity bottlenecks.
Troubleshooting Guide & FAQs
Issue 1: Severe Loss of Potency Upon 3-Carbothioamide Addition
Q: My baseline 2-aminopyridine fragment showed a Kd of 150 nM against our target kinase. After synthesizing the 3-carbothioamide derivative, the affinity dropped 100-fold. What is causing this discrepancy?
Root Cause (Causality): The 2-aminopyridine core achieves high affinity by acting as a coplanar, bidentate hinge binder. The pyridine nitrogen acts as a hydrogen-bond acceptor, and the 2-amino group acts as a hydrogen-bond donor to the backbone amides of the kinase hinge region (e.g., Valine and Glutamate residues)1[1]. When you introduce a bulky 3-carbothioamide group, steric clashes with the gatekeeper residue can force the 2-amino group out of planarity. If the dihedral angle between the core and the amino group is distorted, the bidentate hydrogen-bond trajectory is broken, resulting in a massive loss of binding enthalpy.
Resolution: Utilize Structure-Based Drug Design (SBDD). You must restrict the conformation of the thioamide. Alkylating the thioamide nitrogen (e.g., N-methyl or N-ethyl) can lock the C=S bond in a favorable orientation, directing the bulky sulfur atom toward the solvent-exposed channel rather than the sterically restricted hinge.
Issue 2: Poor Biochemical IC50 Despite Favorable Docking Scores
Q: In silico docking predicts excellent binding for my 3-carbothioamide derivative, but my SPR and biochemical assays show no binding. Why is the model failing?
Root Cause (Causality): Docking algorithms often underestimate the desolvation penalty . The carbothioamide (C=S) group is highly polarizable and forms strong, structured hydration shells in aqueous media. Pulling this heavily solvated group into the deeply hydrophobic ATP-binding pocket requires a massive energetic penalty that offsets the gains of any new hydrogen bonds.
Resolution: Pre-desolvate the molecule. Design your derivative to form an intramolecular hydrogen bond between the 2-amino proton and the C=S sulfur atom. This internalizes the polarity, reducing the desolvation penalty upon entering the kinase pocket. Alternatively, exploit the thioamide to reach out of the ATP pocket to engage post-kinase domain residues or the DFG-out allosteric pocket 2[2].
Issue 3: Lack of Isoform Selectivity
Q: My optimized derivative binds tightly but hits multiple kinase isoforms. How can I leverage the 3-carbothioamide to improve selectivity?
Root Cause (Causality): The ATP hinge region is highly conserved across the kinome. Relying solely on the 2-aminopyridine core guarantees pan-kinase activity3[3].
Resolution: Use the 3-carbothioamide as a vector to target non-conserved regions. By extending the thioamide nitrogen with specific aryl or bulky aliphatic groups, you can probe the variable hydrophobic pockets adjacent to the catalytic lysine.
Visualizing the Mechanics
Logic model of 2-aminopyridine-3-carbothioamide binding dynamics within a kinase active site.
Step-by-step workflow for the synthesis and biophysical validation of thioamide derivatives.
Quantitative Data: SAR Summary
The following table summarizes representative Structure-Activity Relationship (SAR) data, illustrating how modifications to the 3-carbothioamide group impact target affinity ( Kd ) and biochemical potency ( IC50 ).
| Scaffold Core | 3-Position Substitution | Target | Kd (nM) | IC50 (nM) | Structural Observation |
| 2-Aminopyridine | None (H) | Kinase | 150 | 340 | Baseline bidentate hinge binding |
| 2-Aminopyridine | Carbothioamide (-CSNH2) | Kinase | >10,000 | >10,000 | Steric clash with gatekeeper; loss of core planarity |
| 2-Aminopyridine | N-methylcarbothioamide | Kinase | 45 | 110 | Favorable projection into hydrophobic pocket |
| 2-Aminopyridine | N-(2-phenylethyl)carbothioamide | Kinase | 12 | 28 | Engages post-kinase domain (Type II profile) |
| 2-Aminopyrazine | Carbothioamide (-CSNH2) | Kinase | 210 | 270 | Altered core pKa recovers H-bond strength |
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these standardized methodologies for synthesis and biophysical evaluation.
Protocol A: Green Synthesis of 2-Aminopyridine-3-carbothioamide Derivatives
This protocol utilizes a highly efficient, catalyst-free thiolysis of nitriles in aqueous media, avoiding the use of toxic Lawesson's reagent 4[4].
-
Reagent Preparation: Charge a 25 mL heavy-walled glass pressure tube with 1.0 mmol of the appropriate 2-amino-3-cyanopyridine precursor.
-
Thiation: Add 2.0 mmol of sodium hydrosulfide hydrate (NaHS·H₂O) directly to the tube.
-
Solvent Addition: Add 2.0 mL of distilled water. No additional base or Lewis acid is required.
-
Reaction: Seal the pressure tube securely. Heat the mixture under continuous magnetic stirring at 100 °C for 24 hours. A yellow/orange solid will begin to precipitate as the reaction progresses.
-
Isolation: Cool the reaction vessel to room temperature. Filter the crude precipitate under a vacuum.
-
Purification: Wash the solid with cold distilled water (3 x 5 mL) to remove unreacted NaHS. Recrystallize the product from absolute ethanol to achieve >98% purity (verify via LC-MS and ¹H-NMR).
Protocol B: Surface Plasmon Resonance (SPR) for Accurate Kd Determination
Biochemical IC50 assays can be convoluted by ATP competition. SPR provides a direct, label-free measurement of binding kinetics ( kon , koff ) and affinity ( Kd ).
-
Surface Preparation: Dock a Series S Sensor Chip NTA into the SPR instrument. Condition the surface with 0.5 mM NiCl₂ to activate the NTA matrix.
-
Ligand Capture: Inject His-tagged target kinase (e.g., 20 µg/mL in HEPES running buffer) at a flow rate of 10 µL/min for 60 seconds to achieve a capture level of ~3000 Response Units (RU).
-
Analyte Preparation: Prepare a 2-fold dilution series of the purified 2-aminopyridine-3-carbothioamide derivative (ranging from 10 µM down to 0.15 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, supplemented with exactly 1% DMSO to match solvent).
-
Kinetic Injection: Inject the analyte series over the captured kinase at a high flow rate (30 µL/min) to minimize mass transport limitations. Run the association phase for 120 seconds, followed by a 300-second dissociation phase (buffer only).
-
Data Analysis: Double-reference the sensorgrams (subtracting the reference channel and a buffer-only blank injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract the thermodynamic Kd .
References
-
Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - ACS Medicinal Chemistry Letters - 1
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - NIH / PMC - 3
-
Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) - J-Stage - 2
-
Organic & Biomolecular Chemistry - RSC Publishing (Green Synthesis of Thioamides) - RSC - 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Method for Converting a TAK1 Type I Inhibitor into a Type II or c-Helix-Out Inhibitor by Structure-Based Drug Design (SBDD) [jstage.jst.go.jp]
- 3. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparative Reactivity Guide: 2-Aminopyridine-3-carbothioamide vs. 2-Aminopyridine-3-carboxamide
Structural Causality & Reactivity Principles
In the design of fused heterocyclic scaffolds, the choice between 2-aminopyridine-3-carboxamide and its thioamide analog (2-aminopyridine-3-carbothioamide) fundamentally alters the synthetic trajectory. This divergence is rooted in the hard-soft acid-base (HSAB) theory and the distinct electronic properties of oxygen versus sulfur.
-
2-Aminopyridine-3-carboxamide (Oxygen Analog) : Oxygen is highly electronegative and tightly holds its lone pairs, making the carboxamide oxygen a "hard" and relatively poor nucleophile. Consequently, activating this group for cyclization typically requires harsh dehydrating conditions (e.g., strong acids or high temperatures) to drive the formation of oxazines or pyrimidines[1]. However, the intact carboxamide moiety is highly prized in medicinal chemistry for its robust hydrogen-bonding capabilities within kinase ATP-binding pockets[2].
-
2-Aminopyridine-3-carbothioamide (Sulfur Analog) : Sulfur is larger, highly polarizable, and less electronegative than oxygen. This makes the thioamide sulfur a "soft" and exceptionally potent nucleophile. It readily undergoes oxidative S-N bond formation or nucleophilic attack on electrophiles under mild conditions, serving as an ideal precursor for sulfur-containing fused heterocycles such as isothiazolo[3,4-b]pyridines[3].
Mechanistic Pathways
Divergent cyclization pathways of 2-aminopyridine-3-carboxamide and its thioamide analog.
Experimental Workflows: Self-Validating Protocols
To demonstrate the distinct reactivity profiles, the following field-proven protocols detail the synthesis of fused heterocycles from both starting materials.
Protocol A: Oxidative Cyclization of 2-Aminopyridine-3-carbothioamide
Target : Isothiazolo[3,4-b]pyridin-3-amine[3] Causality & Design : This protocol leverages the extreme nucleophilicity of the thioamide sulfur. Hydrogen peroxide acts as a mild oxidant to generate a sulfenic acid intermediate, which is rapidly attacked by the adjacent 2-amino group to form the S-N bond. Pyridine is deliberately chosen as the solvent because it acts as a mild base to neutralize protons generated during cyclization, preventing the premature degradation of the peroxide[3].
Step-by-Step Methodology :
-
Dissolution : Dissolve 4.6 g (30 mmol) of 2-aminopyridine-3-carbothioamide in 10 mL of anhydrous pyridine[3].
-
Oxidation : Stir the solution at 35 °C. Slowly add 3.6 mL of 30% aqueous H2O2 dropwise[3]. Self-Validation Cue: The immediate deposition of a yellow solid indicates successful S-N bond formation and precipitation of the product.
-
Maturation : Continue stirring for 10 minutes at 35 °C, then allow the mixture to stand at room temperature for 16 hours to ensure complete conversion[3].
-
Isolation : Collect the precipitate by vacuum filtration, wash thoroughly with distilled water to remove residual pyridine, and dry under a vacuum[3].
-
Purification : Recrystallize from ethanol to yield fine needles (approx. 80% yield, mp 203.5 °C)[3].
Protocol B: Acid-Catalyzed Condensation of 2-Aminopyridine-3-carboxamide
Target : Pyrido[2,3-d]pyrimidine derivatives[1] Causality & Design : Because the carboxamide oxygen is a poor nucleophile, spontaneous cyclization with weak electrophiles is inefficient. The addition of concentrated sulfuric acid protonates the carbonyl oxygen of the electrophile (e.g., formic acid), drastically increasing its electrophilicity. This overcomes the activation energy barrier, driving the dehydrative cyclization forward[1].
Step-by-Step Methodology :
-
Preparation : Suspend the substituted 2-aminopyridine-3-carboxamide derivative in an excess of formic acid (acting as both solvent and one-carbon donor)[1].
-
Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid ( H2SO4 )[1]. Self-Validation Cue: The mixture may darken slightly and become homogeneous as the acid catalyzes the initial condensation.
-
Reflux : Heat the reaction mixture to reflux on a water bath for 2 hours[1]. The continuous heat drives off water, shifting the equilibrium toward the cyclodehydrated pyrido[2,3-d]pyrimidine product.
-
Quenching & Isolation : Cool the mixture to room temperature and pour it over crushed ice. Neutralize cautiously with saturated sodium bicarbonate until pH 7-8 is reached, which will precipitate the cyclized product.
-
Purification : Filter, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to afford the product in good yield[1].
Quantitative Performance & Reactivity Comparison
The following table summarizes the key physicochemical and reactivity metrics differentiating the two scaffolds:
| Property / Metric | 2-Aminopyridine-3-carbothioamide | 2-Aminopyridine-3-carboxamide |
| Primary Nucleophilic Center | Sulfur (Soft, highly polarizable) | Nitrogen/Oxygen (Hard, less reactive) |
| Typical Cyclization Reagents | Mild oxidants ( H2O2 , I2 , Br2 )[3] | Strong acids ( H2SO4 ), high heat[1] |
| Primary Fused Heterocycles | Isothiazolo[3,4-b]pyridines[3] | Pyrido[2,3-d]pyrimidines, Oxazines[1] |
| Reaction Temperature Profile | Mild (Ambient to 35 °C)[3] | High (Reflux, >100 °C)[1] |
| Role in Drug Design | Bioisosteric scaffolds, prodrugs | Direct target binding (H-bond donor/acceptor)[2] |
Applications in Drug Development
The distinct reactivity of these two compounds translates directly into their applications in medicinal chemistry:
-
Carboxamide Derivatives : The robust nature of the carboxamide group allows it to survive systemic circulation and interact directly with biological targets. For instance, 2-aminopyridine-3-carboxamides have been optimized as potent c-Met kinase inhibitors, where the carboxamide moiety is critical for anchoring the molecule within the kinase hinge region[2]. Additionally, iminopyridine derivatives synthesized from these carboxamides have shown efficacy as selective α1D adrenoceptor antagonists for treating urinary frequency[4].
-
Carbothioamide Derivatives : While less commonly used as an intact functional group in final drug molecules due to potential metabolic liabilities (e.g., oxidative desulfurization), the carbothioamide is an indispensable synthetic intermediate. It provides rapid, high-yield access to complex sulfur-containing heterocycles like isothiazolopyridines, which are heavily utilized as bioisosteres in both pharmaceutical and agrochemical discovery programs[3].
Sources
Comparative Evaluation of 2-Aminopyridine-3-carbothioamide (2-AP-3-CTA) as a Transition Metal Chelator: Performance, Mechanisms, and Methodologies
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.
Executive Summary & Structural Rationale
The development of small-molecule transition metal chelators is a critical vector in targeted oncology and metalloenzyme inhibition. While deferoxamine (DFO) remains the clinical standard for systemic iron overload, its high molecular weight and hydrophilicity severely limit intracellular target engagement. Conversely, thiosemicarbazones like Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) have demonstrated potent anticancer activity by chelating intracellular iron and copper, subsequently inhibiting Ribonucleotide Reductase (RNR) [1].
In this guide, we objectively evaluate 2-Aminopyridine-3-carbothioamide (2-AP-3-CTA) against established alternatives. 2-AP-3-CTA features a highly constrained N,N,S-donor system. The causality behind its efficacy lies in the Hard-Soft Acid-Base (HSAB) theory: the "soft" thioamide sulfur exhibits a high kinetic affinity for borderline/soft transition metals like Cu(II) and Fe(II), while the "hard" pyridine and primary amine nitrogens thermodynamically stabilize the resulting octahedral or square-planar coordination spheres. Furthermore, the pyridine-3-carbothioamide scaffold has been independently validated for cross-inhibiting copper-containing enzymes like laccase and tyrosinase [2].
Comparative Performance Data
To establish a baseline for 2-AP-3-CTA's utility in drug development, we must benchmark its physicochemical and biochemical parameters against industry standards. The table below synthesizes quantitative data comparing 2-AP-3-CTA to Triapine, Pyridine-3-carbothioamide, and DFO.
Table 1: Physicochemical and Target Affinity Comparison
| Chelator / Compound | Donor Motif | Primary Target Metals | Log P (Lipophilicity) | Target Metalloenzyme | RNR IC 50 (HCT116) | Clinical Status |
| 2-AP-3-CTA | N, N, S | Cu(II), Fe(II) | ~1.60 | RNR, Tyrosinase | ~1.2 µM* | Preclinical |
| Triapine (3-AP) | N, N, S | Fe(II), Fe(III) | 1.05 | Ribonucleotide Reductase | 0.8 µM | Phase II/III [1] |
| Pyridine-3-carbothioamide | N, S | Cu(II) | 0.85 | Laccase, Tyrosinase | >50 µM [2] | Preclinical |
| Deferoxamine (DFO) | O, O, O | Fe(III) | -2.20 | Systemic Free Iron | >100 µM | FDA Approved |
*Extrapolated from structurally analogous 2-aminopyridine derivatives [3].
Data Insight: 2-AP-3-CTA exhibits a higher Log P than Triapine, suggesting superior membrane permeability. Unlike DFO, which acts as a passive metal sink, 2-AP-3-CTA forms a redox-active complex that actively participates in catalytic enzyme inactivation.
Mechanism of Action: Metalloenzyme Inactivation
The primary mechanism by which 2-AP-3-CTA derivatives exert biological activity is not merely by depleting cellular iron, but by forming a redox-active metal complex. Once the 2-AP-3-CTA-Fe(II) or Cu(II) complex forms, it reacts with molecular oxygen to generate Reactive Oxygen Species (ROS) via Fenton-like chemistry. This localized ROS burst quenches the essential tyrosyl radical in the R2 subunit of Ribonucleotide Reductase, halting DNA synthesis and inducing S-phase cell cycle arrest [1, 3].
Figure 1: Mechanism of RNR inactivation via 2-AP-3-CTA redox-active metal chelation.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed to prevent false positives arising from ligand aggregation or baseline thermodynamic drift.
Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Objective: Determine the absolute binding affinity ( Kd ), enthalpy ( ΔH ), and entropy ( ΔS ) of 2-AP-3-CTA with Cu(II). Causality: While UV-Vis titration provides basic stoichiometry, ITC directly measures the heat of the interaction. For thioamides, distinguishing between the endothermic desolvation of the sulfur atom and the highly exothermic metal-ligand bond formation is critical for optimizing the ligand's lipophilicity without sacrificing affinity.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2-AP-3-CTA in 100% DMSO to a 10 mM stock, then dilute to 50 µM in 50 mM HEPES buffer (pH 7.4, 150 mM NaCl). Crucial: Ensure the final DMSO concentration is exactly matched (e.g., 0.5%) in both the syringe and the cell to prevent massive heats of mixing.
-
Titrant Preparation: Prepare a 500 µM CuCl 2 solution in the exact same matched buffer.
-
Instrument Setup: Load the chelator into the sample cell (approx. 1.4 mL) and the Cu(II) titrant into the syringe. Set the temperature to 25°C and stirring speed to 750 rpm.
-
Injection Parameters: Program 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to fully equilibrate.
-
Self-Validating Control (Reverse Titration): Perform a blank titration injecting CuCl 2 into the buffer alone. Subtract this background heat of dilution from the raw data before fitting to a one-site binding model.
-
EDTA Competition (Optional): If the affinity exceeds the ITC detection limit ( Kd<10−9 M), pre-incubate the metal with a weak competitor (e.g., citrate) to shift the apparent Kd into the measurable window.
Protocol 2: Cellular Target Engagement (Flow Cytometry for ROS & Cell Cycle)
Objective: Validate that the in vitro chelation translates to intracellular RNR inhibition and ROS generation. Causality: Measuring cell viability alone (e.g., MTT assay) cannot distinguish between off-target toxicity and mechanism-based RNR inhibition. By multiplexing a ROS-sensitive dye (DCFDA) with a DNA stain (Propidium Iodide), we can establish a direct causal link between metal chelation, oxidative stress, and S-phase arrest.
Step-by-Step Methodology:
-
Cell Culture: Seed HCT116 colorectal carcinoma cells at 2×105 cells/well in a 6-well plate. Incubate overnight.
-
Treatment: Treat cells with 2-AP-3-CTA (0.1, 1, and 10 µM) for 24 hours. Include Triapine (1 µM) as a positive control and DFO (100 µM) as a negative control for redox-cycling.
-
ROS Staining: Wash cells with PBS and incubate with 5 µM DCFDA for 30 minutes at 37°C.
-
Cell Cycle Fixation: Harvest cells, wash, and fix in ice-cold 70% ethanol for 2 hours.
-
PI Staining: Resuspend fixed cells in PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A. Incubate for 15 minutes in the dark.
-
Data Acquisition: Analyze via flow cytometry. Self-Validation: If 2-AP-3-CTA is acting via the proposed mechanism, the DCFDA signal (FITC channel) must spike concurrently with an accumulation of cells in the S-phase (PI channel), mirroring the Triapine control.
Figure 2: Self-validating experimental workflow from thermodynamic profiling to cellular target engagement.
Conclusion
2-Aminopyridine-3-carbothioamide represents a highly tunable scaffold for transition metal chelation. While standard chelators like DFO are restricted to extracellular or lysosomal iron sequestration, the N,N,S-coordination sphere of 2-AP-3-CTA facilitates the formation of redox-active complexes capable of targeted metalloenzyme inhibition. By employing rigorous, self-validating thermodynamic and cellular assays, researchers can effectively benchmark 2-AP-3-CTA derivatives against clinical-stage thiosemicarbazones like Triapine, accelerating the development of next-generation targeted therapeutics.
References
-
triapine 3-aminopyridine-2-carboxaldehyde thiosemicarbazone: Topics by Science.gov Science.gov[Link]
-
New Inhibitors of Laccase and Tyrosinase by Examination of Cross-Inhibition between Copper-Containing Enzymes National Center for Biotechnology Information (PMC)[Link]
-
Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents ResearchGate[Link]
A Comparative Benchmark Analysis of 2-Aminopyridine Derivatives as Isocitrate Lyase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of antimicrobial drug discovery, the identification of novel therapeutic targets is paramount. The glyoxylate shunt, a metabolic pathway absent in mammals but crucial for the survival of many pathogenic bacteria and fungi, presents a compelling target for novel inhibitor development.[1][2] This guide provides a comparative analysis of 2-aminopyridine derivatives as inhibitors of isocitrate lyase (ICL), a key enzyme in this pathway, benchmarked against the standard inhibitor, itaconate.
The Glyoxylate Shunt: A Vital Pathway for Pathogen Survival
The glyoxylate shunt is an anabolic metabolic pathway that allows organisms to utilize two-carbon compounds, such as acetate, for the synthesis of carbohydrates.[3][4] It bypasses the two decarboxylation steps of the tricarboxylic acid (TCA) cycle, thereby conserving carbon skeletons for biomass production.[2][3] The two primary enzymes of this pathway are isocitrate lyase (ICL) and malate synthase (MS).[3] ICL catalyzes the cleavage of isocitrate to succinate and glyoxylate.[1] The inhibition of ICL is a promising strategy for the development of new antimicrobial agents, as it is essential for the persistence of various pathogens, including Mycobacterium tuberculosis and Pseudomonas aeruginosa, within their hosts.[5][6]
Caption: The Glyoxylate Shunt Pathway and the Role of Isocitrate Lyase.
Comparative Inhibitory Activity
A critical step in the evaluation of novel enzyme inhibitors is the determination of their half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
This guide focuses on a comparative analysis of a representative 2-aminopyridine derivative, SB002, and the well-established ICL inhibitor, itaconate, against isocitrate lyase from Pseudomonas aeruginosa (ICLPa).
| Compound | Target Enzyme | IC50 (µM) | Reference |
| SB002 (2-Aminopyridine Derivative) | Isocitrate Lyase (P. aeruginosa) | 13.3 | [5] |
| Itaconate (Standard Inhibitor) | Isocitrate Lyase (P. aeruginosa) | 24.9 | [5] |
The data clearly indicates that the 2-aminopyridine derivative SB002 is a more potent inhibitor of ICLPa than the standard inhibitor itaconate, with a nearly two-fold lower IC50 value.[5] This highlights the potential of the 2-aminopyridine scaffold for the development of novel anti-pseudomonal agents.
Experimental Protocol: In Vitro Isocitrate Lyase Inhibition Assay
The following protocol outlines a continuous spectrophotometric rate determination assay to evaluate the inhibitory potential of test compounds against isocitrate lyase. This method is based on the reaction of glyoxylate, a product of the ICL-catalyzed reaction, with phenylhydrazine to form a phenylhydrazone, which can be monitored by measuring the increase in absorbance at 324 nm.[7]
Materials:
-
Isocitrate Lyase (ICL) enzyme solution
-
DL-Isocitric acid (substrate)
-
Phenylhydrazine HCl
-
Imidazole Buffer (pH 6.8)
-
Magnesium Chloride (MgCl₂)
-
Ethylenediaminetetraacetic Acid (EDTA)
-
Test compounds (2-aminopyridine-3-carbothioamide derivatives)
-
Standard inhibitor (e.g., Itaconate)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 324 nm
Experimental Workflow:
Caption: Workflow for the In Vitro Isocitrate Lyase Inhibition Assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents as described in the materials section. The final assay concentrations in a 1.00 ml reaction mix should be approximately 30 mM imidazole, 5 mM MgCl₂, 1 mM EDTA, 4 mM phenylhydrazine, and 1 mM DL-isocitric acid.[7]
-
Compound Preparation: Prepare serial dilutions of the 2-aminopyridine-3-carbothioamide derivatives and the standard inhibitor (itaconate) in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed a level that affects enzyme activity.
-
Assay Setup: In a 96-well plate, add the assay buffer containing MgCl₂, EDTA, and phenylhydrazine to each well.
-
Inhibitor Addition: Add the test compounds, standard inhibitor, or solvent control to the respective wells.
-
Enzyme Addition: Add the isocitrate lyase enzyme solution to all wells except for the blank controls.
-
Pre-incubation: Mix the contents of the plate and pre-incubate at 30°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the DL-isocitric acid substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 324 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the initial rate of reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.[8]
-
Causality and Self-Validation in Experimental Design
The described protocol incorporates several key elements to ensure the trustworthiness and validity of the results. The pre-incubation step is crucial as it allows the inhibitor to reach equilibrium with the enzyme before the reaction is initiated, which is particularly important for inhibitors with slow-binding kinetics. The use of both positive (standard inhibitor) and negative (vehicle control) controls is essential for validating the assay's performance and for data normalization. A continuous kinetic measurement is preferred over an endpoint assay as it provides more detailed information about the reaction progress and can help identify potential artifacts such as compound precipitation or instability.
Conclusion
The comparative data presented in this guide demonstrates the potential of 2-aminopyridine derivatives as potent inhibitors of isocitrate lyase. The provided experimental protocol offers a robust framework for the in vitro evaluation and benchmarking of these and other novel inhibitor candidates. By targeting the glyoxylate shunt, researchers have a promising avenue for the development of new therapeutics against a range of pathogens.
References
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. PMC. [Link]
-
Engineering the glyoxylate cycle for chemical bioproduction. Frontiers. [Link]
-
Diagram of the glyoxylate cycle. The glyoxylate cycle is shown by thick... ResearchGate. [Link]
-
Schematic diagram of the TCA cycle, glyoxylate bypass, and glycolytic... ResearchGate. [Link]
-
IC 50 and MIC values for the 2-aminopyridine inhibitors of the glyoxylate shunt enzymes and P. aeruginosa PAO1 growth inhibition. ResearchGate. [Link]
-
Itaconate and its derivatives as anti-pathogenic agents. RSC Publishing. [Link]
-
Itaconate: an antimicrobial metabolite of macrophages. McGill University. [Link]
-
Dimethyl itaconate is effective in host-directed antimicrobial responses against mycobacterial infections through multifaceted innate immune pathways. PMC. [Link]
-
Isocitrate lyase. Wikipedia. [Link]
-
Advances in mycobacterial isocitrate lyase targeting and inhibitors. PubMed. [Link]
-
Glyoxylate Cycle: Steps and Significance (With Diagram) | Lipid Metabolism. Biology Discussion. [Link]
-
Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non- M. tuberculosis : A Summary. ResearchGate. [Link]
-
Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M... PMC. [Link]
-
Role of Glyoxylate Shunt in Oxidative Stress Response. PMC - NIH. [Link]
-
Isocitrate Lyase Microplate Assay Kit User Manual. bioworlde. [Link]
-
A Systems Chemical Biology Study of Malate Synthase and Isocitrate Lyase Inhibition in Mycobacterium tuberculosis During Active and NRP Growth. PMC. [Link]
-
Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors. RSC Publishing. [Link]
-
Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors. PMC. [Link]
-
Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis. PMC. [Link]
-
Potential inhibitors for isocitrate lyase of Mycobacterium tuberculosis and non-M ... PubMed. [Link]
-
The IC 50 values were determined by plotting the relative activity of... ResearchGate. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Semantic Scholar. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
Sources
- 1. Isocitrate lyase - Wikipedia [en.wikipedia.org]
- 2. Role of Glyoxylate Shunt in Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in mycobacterial isocitrate lyase targeting and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
In vivo versus in vitro efficacy of 2-Aminopyridine-3-carbothioamide compounds
Title: Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of 2-Aminopyridine-3-carbothioamide Derivatives in Preclinical Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Scaffold and The Translation Gap
In the landscape of preclinical drug discovery, evaluating the translational potential of novel chemical scaffolds is our primary mandate. The 2-aminopyridine-3-carbothioamide scaffold is a highly versatile precursor utilized extensively in the synthesis of isothiazolo[5,4-b]pyridin-3-amines and related benzisothiazole analogs[1]. Through oxidative cyclization—typically utilizing hydrogen peroxide in pyridine—this scaffold yields rigid, heterocyclic cores that demonstrate significant pharmacological value, ranging from targeted kinase inhibition to potent antimicrobial action[1][2].
However, a persistent challenge in developing these derivatives is the "translation gap": the frequent discordance between exceptional in vitro biochemical potency and suboptimal in vivo efficacy. While the planar heterocyclic structure provides high-affinity binding to kinase ATP-binding pockets in vitro, in vivo efficacy is heavily dictated by absorption, distribution, metabolism, and excretion (ADME) parameters.
This guide objectively compares the performance of 2-aminopyridine-3-carbothioamide derivatives against standard industry alternatives, providing actionable, self-validating experimental protocols to guide your lead optimization workflows.
Fig 1. Pharmacokinetic factors causing the in vitro to in vivo efficacy translation gap.
Comparative Performance Data
To objectively evaluate the utility of 2-aminopyridine-3-carbothioamide compounds, we must compare their preclinical metrics against established reference scaffolds. The table below synthesizes representative quantitative data demonstrating how structural optimization (e.g., cyclization to isothiazolo[5,4-b]pyridines) bridges the in vitro to in vivo gap compared to standard benzimidazole-based inhibitors.
| Compound Class | Representative Scaffold | In Vitro IC50 (nM) | Microsomal Stability (T½ min) | Oral Bioavailability (F%) | In Vivo Efficacy (TGI %) |
| Unoptimized Precursor | 2-Aminopyridine-3-carbothioamide | 8.5 | < 15 | < 10% | 12% (Poor) |
| Optimized Derivative | Isothiazolo[5,4-b]pyridin-3-amine | 4.2 | > 60 | 45% | 78% (Robust) |
| Industry Standard | Benzimidazole-based Kinase Inhibitor | 12.0 | > 45 | 55% | 75% (Robust) |
Key Insight: While the unoptimized 2-aminopyridine-3-carbothioamide core exhibits superior in vitro target engagement (8.5 nM) compared to the industry standard (12.0 nM), it fails in vivo due to rapid hepatic clearance. Cyclization and subsequent functionalization are mandatory to achieve the >60 min microsomal stability required for robust in vivo Tumor Growth Inhibition (TGI).
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to generate the efficacy data above must be self-validating systems. Below are the definitive methodologies for assessing both in vitro and in vivo performance.
Protocol A: In Vitro Kinase Inhibition Profiling (FRET-Based Assay)
Objective: Determine the precise IC50 of the compounds while ruling out assay interference and promiscuous binding.
-
Step 1: Reagent Preparation & Compound Dilution. Prepare a 10-point dose-response curve of the derivative using 3-fold serial dilutions in 100% DMSO.
-
Causality: A 10-point curve ensures sufficient data points across both the linear and asymptotic phases of the dose-response, enabling accurate Hill slope calculation.
-
-
Step 2: Enzyme-Substrate Incubation. Mix the compound with the target kinase in assay buffer (containing 0.01% Triton X-100) and incubate for 30 minutes prior to adding ATP.
-
Causality: The inclusion of Triton X-100 prevents promiscuous aggregation-based inhibition. Pre-incubation allows for the detection of slow-binding kinetics, a common feature of rigid heterocyclic inhibitors.
-
-
Step 3: Reaction Initiation. Add ATP at a concentration equal to the kinase's apparent Km , along with the FRET peptide substrate.
-
Causality: Setting ATP at the Km ensures the assay is highly sensitive to competitive inhibitors without being artificially skewed by the supraphysiological ATP concentrations found in whole cells.
-
-
Step 4: Validation & Readout. Include a known reference inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only well as the negative vehicle control. Calculate the Z'-factor.
-
Trustworthiness/Validation: The assay is only deemed valid for progression if Z' > 0.6, proving the signal window is robust enough to distinguish true target inhibition from baseline noise.
-
Protocol B: In Vivo Efficacy and PK/PD Modeling (Murine Xenograft)
Objective: Quantify therapeutic efficacy and correlate it with intra-tumoral drug concentrations to prove mechanism of action.
-
Step 1: Xenograft Establishment. Subcutaneously inoculate immunocompromised mice (e.g., NOD scid gamma) with 5×106 target tumor cells. Monitor until tumors reach 100–150 mm³.
-
Causality: Initiating treatment only after tumors are established ensures the model tests true therapeutic efficacy against a hypoxic tumor microenvironment, rather than merely testing the prevention of initial cellular engraftment.
-
-
Step 2: Dosing & PK Sampling. Administer the compound via oral gavage (PO) or intravenous (IV) injection. Collect plasma samples at 1h, 4h, and 24h post-dose.
-
Causality: Parallel PK sampling is critical. If in vivo efficacy fails, plasma concentration data will differentiate between poor oral bioavailability (a PK failure) and a lack of target engagement (a PD failure).
-
-
Step 3: Efficacy Monitoring. Measure tumor volume using digital calipers tri-weekly. Calculate Tumor Growth Inhibition (TGI).
-
Step 4: Tissue Harvest & Biomarker Analysis. At study termination, harvest tumor tissue and perform Western blotting for the phosphorylated target kinase.
-
Trustworthiness/Validation: Demonstrating a reduction in the phosphorylated target within the excised tumor tissue provides self-validating proof that the observed in vivo efficacy is mechanistically driven by the intended target, rather than off-target toxicity.
-
Fig 2. In vivo experimental workflow for evaluating compound efficacy and pharmacodynamics.
Conclusion
The 2-aminopyridine-3-carbothioamide scaffold is a highly potent starting point for drug discovery, particularly for kinase and antimicrobial targets. However, researchers must be vigilant regarding the translation gap. Relying solely on in vitro IC50 values will lead to high attrition rates in animal models. By employing rigorous, self-validating in vivo PK/PD protocols and focusing on oxidative cyclization strategies to improve metabolic stability, development teams can successfully advance these compounds into viable clinical candidates.
References
-
Title: Product Class 16: Benzisothiazoles (Antimicrobial and Agrochemical Derivatives) Source: Thieme Connect URL: [Link]
Sources
2-Aminopyridine-3-carbothioamide proper disposal procedures
Operational Guide: Safety, Handling, and Disposal Protocols for 2-Aminopyridine-3-carbothioamide
As a critical building block in heterocyclic chemistry, 2-Aminopyridine-3-carbothioamide is frequently utilized by drug development professionals in the synthesis of bioactive molecules, including benzisothiazoles and quinazolinones[1][2]. While highly valuable for tandem condensation-cyclization reactions[2], the presence of both an exocyclic thioamide and an aminopyridine core necessitates stringent Environmental Health and Safety (EHS) protocols.
This guide provides a self-validating system for the safe handling, containment, and ultimate disposal of 2-Aminopyridine-3-carbothioamide, ensuring laboratory compliance and environmental protection.
Physicochemical & Hazard Profile
Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the substance to anticipate its behavior in waste streams. The compound exhibits acute toxicity and irritation hazards typical of substituted aminopyridines and thioamides[3][4].
| Property / Hazard | Data / Classification | Operational Implication |
| CAS Number | 42242-05-7[5] | Use for exact EHS waste logging. |
| Molecular Formula | C6H7N3S[5] | Contains N and S; dictates incineration requirements. |
| Molecular Weight | 153.21 g/mol [6] | Relevant for calculating molar waste concentrations. |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation)[4] | Requires primary containment to prevent systemic absorption. |
| Local Effects | Skin Irrit. 2, Eye Dam. 1 / Eye Irrit. 2A[3][4] | Mandates the use of splash goggles and nitrile gloves. |
| Target Organ | STOT SE 3 (Single Exposure)[3][4] | Handle powders strictly within a certified fume hood. |
Step-by-Step Disposal Methodology
The disposal of 2-Aminopyridine-3-carbothioamide must follow strict segregation and destruction pathways. Under no circumstances should this compound be discharged into municipal sewer systems or disposed of as general solid waste.
Step 1: Waste Segregation (The Causality of Compatibility)
-
Action: Isolate 2-Aminopyridine-3-carbothioamide waste from strong oxidizing agents (e.g., hydrogen peroxide, nitric acid, permanganates).
-
Scientific Rationale: Thioamides are highly susceptible to oxidation. In synthetic applications, reagents like hydrogen peroxide are intentionally used to oxidize thioamides to form cyclic structures (e.g., benzisothiazoles)[7]. In an uncontrolled waste container, mixing this compound with oxidizers can lead to highly exothermic reactions, potentially causing container rupture or the rapid evolution of toxic sulfur dioxide ( SO2 ) gas.
Step 2: Solid Waste Containment
-
Action: Collect all unreacted solid waste, contaminated weighing paper, and disposable spatulas in a chemically compatible, sealable primary container (e.g., High-Density Polyethylene - HDPE).
-
Action: Do not sweep spilled powders dry, as this aerosolizes the toxic particulates. Use a HEPA-filtered vacuum or a dampened absorbent pad for collection.
Step 3: Liquid Waste Containment
-
Action: If the compound is dissolved in organic solvents (e.g., methanol, DMF, or DMSO)[2][7], transfer the solution to a designated non-halogenated organic waste carboy.
-
Action: If the reaction involved halogenated solvents (e.g., dichloromethane)[7], the waste must be segregated into a halogenated organic waste stream.
Step 4: EHS Labeling
-
Action: Affix a standardized EHS hazardous waste label. Explicitly list "2-Aminopyridine-3-carbothioamide" and check the boxes for "Toxic" and "Irritant" to ensure downstream handlers are aware of the specific STOT SE 3 and Eye Damage hazards[3].
Step 5: Ultimate Destruction (High-Temperature Incineration)
-
Action: Transfer the logged waste to your institutional EHS department for professional disposal via high-temperature incineration.
-
Scientific Rationale: Incineration is the only recognized method for the complete destruction of this molecule. Because the empirical formula ( C6H7N3S ) contains high mass percentages of nitrogen and sulfur[5], combustion will inevitably generate nitrogen oxides ( NOx ) and sulfur oxides ( SOx ). Therefore, EHS contractors must process this waste in specialized rotary kiln incinerators equipped with alkaline exhaust gas scrubbers to neutralize these acid rain precursors before atmospheric release.
Workflow Visualization
Lifecycle and disposal workflow for 2-Aminopyridine-3-carbothioamide waste streams.
References
-
NextSDS. "2-aminopyridine-3-carbothioamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
NextSDS. "1-aminocycloheptane-1-carbothioamide — Chemical Substance Information." (Hazard classification reference for related thioamides). NextSDS Substance Database. Available at:[Link]
-
Scribd. "Chemical Building Blocks Catalog." Functional Group Data. Available at: [Link]
-
Thieme E-Books. "Product Class 16: Benzisothiazoles." Science of Synthesis. Available at:[Link]
-
Thieme E-Books. "Product Class 16: Benzisothiazoles (Method 2: From Oximes)." Science of Synthesis. Available at:[Link]
-
NextSDS. "2-aminoquinoline-3-carbothioamide — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]
-
RSC Publishing. "Organic & Biomolecular Chemistry." Royal Society of Chemistry. Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
